3BDO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of 3BDO in mTOR Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel small molecule activator of the mechanistic target of rapamycin (mTOR). The information presented herein is collated from peer-reviewed scientific literature to facilitate further research and drug development efforts centered on the mTOR signaling pathway.
Core Mechanism of Action
This compound has been identified as a novel activator of mTOR, a crucial regulator of cell growth, proliferation, and autophagy.[1] Unlike many regulatory inputs that modulate mTOR signaling indirectly, this compound appears to function through a distinct mechanism involving direct interaction with an intracellular protein, leading to the activation of the mTOR pathway.[1]
The primary molecular target of this compound is FK506-binding protein 1A (FKBP1A), a 12 kDa protein.[1] By targeting FKBP1A, this compound initiates a signaling cascade that results in the activation of mTOR.[1] This activation subsequently inhibits autophagy, a cellular process of degradation and recycling of cellular components, in various cell types, including human umbilical vein endothelial cells (HUVECs) and neuronal cells.[1]
Downstream of mTOR activation, this compound has been shown to increase the phosphorylation of TIA1 cytotoxic granule-associated RNA binding protein (TIA1).[1][2] This phosphorylation event is a key step in the signaling cascade initiated by this compound. Furthermore, this compound significantly reduces the levels of a long noncoding RNA (lncRNA) known as FLJ11812, which is derived from the 3' untranslated region (3'UTR) of the TGFB2 gene.[1] TIA1 is responsible for the processing of FLJ11812.[1] The reduction in FLJ11812 levels leads to a decrease in the protein levels of ATG13, a key autophagy-related protein, through a mechanism involving MIR4459.[1]
In some contexts, such as in L6 myotubes, treatment with this compound has been observed to have complex effects on mTORC1 signaling components, and its impact on glucose uptake can be influenced by the presence of insulin.[3] Additionally, this compound has been investigated for its therapeutic potential in conditions such as glioblastoma, where it has been shown to inhibit proliferation, epithelial-mesenchymal transition (EMT), and stemness.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data available from the cited literature regarding the experimental conditions and effects of this compound.
| Parameter | Value | Cell Line/System | Notes | Reference |
| This compound Concentration | 60 µM | HUVECs | Used to study the effect on mTOR phosphorylation and autophagy. | [2] |
| This compound Concentration | 60 µM | L6 myotubes | Used in a 4-hour pre-treatment to study the impact on mTORC1 signaling and 2-deoxyglucose uptake. | [3] |
| Rapamycin Concentration | 10 µM | HUVECs | Used in combination with this compound to investigate the effect on the mTOR pathway and autophagy. | [2] |
| Insulin Concentration | 1 mM | L6 myotubes | Used to study the effect of this compound on insulin-stimulated 2-deoxyglucose uptake. | [3] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-mediated mTOR activation and subsequent inhibition of autophagy.
References
- 1. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Inhibition of Autophagy at its Core: A Technical Guide to Targeting the Initiation Machinery
Disclaimer: The compound "3BDO" is not a recognized inhibitor of autophagy in publicly available scientific literature. This guide will provide an in-depth overview of autophagy inhibition by focusing on the well-characterized mechanisms of small molecules that target the core initiation machinery, a likely intended focus of inquiry. The principles and methodologies described herein are broadly applicable to the study of novel autophagy inhibitors.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The tightly regulated nature of the autophagy pathway presents multiple opportunities for therapeutic intervention. This technical guide provides a detailed exploration of the molecular mechanisms underlying the inhibition of autophagy, with a specific focus on the initial stages of autophagosome formation. We will delve into the signaling pathways, present quantitative data for exemplar inhibitors, provide detailed experimental protocols for assessing autophagy, and visualize the core processes. This document is intended for researchers, scientists, and drug development professionals working to understand and modulate this critical cellular pathway.
The Autophagy Initiation Machinery: Key Targets for Inhibition
The formation of the autophagosome is a complex process initiated by a cascade of protein interactions. Two key protein complexes are central to this initiation: the ULK1 complex and the VPS34 complex.
-
The ULK1 Complex: This complex, consisting of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101, acts as a primary sensor of cellular stress signals, such as nutrient deprivation.[1] Upon activation, the ULK1 complex translocates to the site of autophagosome nucleation.[1]
-
The VPS34 Complex: The Class III phosphatidylinositol 3-kinase (PI3K) complex, also known as the VPS34 complex, is a critical downstream effector of the ULK1 complex.[1] This complex includes the catalytic subunit VPS34, the regulatory subunit VPS15, Beclin-1, and ATG14L.[2][3] The activation of this complex is a pivotal step in autophagy initiation.[1]
The interplay between these two complexes is crucial. The activated ULK1 complex phosphorylates components of the VPS34 complex, including Beclin-1 and ATG14L, leading to the activation of VPS34's lipid kinase activity.[1][4] VPS34 then phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore, the precursor to the autophagosome.[5] PI3P serves as a docking site for other autophagy-related proteins, thereby driving the expansion and maturation of the autophagosome.
Mechanism of Action: Inhibition of the VPS34 Complex
A prominent strategy for inhibiting autophagy is the direct targeting of the VPS34 kinase activity. Small molecule inhibitors that bind to the ATP-binding pocket of VPS34 prevent the generation of PI3P, thereby halting autophagosome formation at a very early stage. Several potent and selective VPS34 inhibitors have been developed and serve as excellent examples of this mechanism.
Quantitative Data for Exemplar VPS34 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of well-characterized VPS34 inhibitors. This data is crucial for comparing the potency of different compounds and for designing experiments.
| Compound | Target | IC50 (nM) | Reference |
| SAR405 | VPS34 | 1.2 | --INVALID-LINK-- |
| PIK-III | VPS34 | 18 | --INVALID-LINK-- |
| VPS34-IN1 | VPS34 | 25 | --INVALID-LINK-- |
Experimental Protocols for Assessing Autophagy Inhibition
To evaluate the efficacy of a potential autophagy inhibitor, it is essential to employ robust and reliable experimental methods. The following are detailed protocols for two key assays used to monitor autophagy.
Western Blotting for LC3 Lipidation
The conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. Western blotting can be used to detect this conversion.
a. Materials:
-
Cells of interest
-
Autophagy inhibitor (e.g., a VPS34 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
b. Cell Lysis:
-
Plate cells and treat with the autophagy inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
e. Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a decrease in the total LC3-II level upon treatment with an inhibitor indicates a blockage in autophagy.
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization of autophagosomes as distinct puncta within the cell.
a. Materials:
-
Cells cultured on glass coverslips
-
Autophagy inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
b. Cell Preparation and Staining:
-
Plate cells on glass coverslips and treat with the autophagy inhibitor.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
c. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of LC3 puncta per cell. A decrease in the number of puncta in inhibitor-treated cells compared to the control indicates inhibition of autophagy.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of autophagy inhibition, it is helpful to visualize the key signaling pathways and experimental workflows.
Autophagy Initiation Signaling Pathway
The following diagram illustrates the core signaling cascade that initiates autophagy, highlighting the roles of the ULK1 and VPS34 complexes.
References
- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
An In-depth Technical Guide to 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a butyrolactone derivative with significant potential in various therapeutic areas. This compound has been identified as a modulator of key cellular processes, including autophagy and the mTOR signaling pathway, demonstrating effects in models of neurodegenerative disease, allergic reaction, and stem cell differentiation. This document consolidates available quantitative data, outlines experimental protocols for key biological assays, and presents visual diagrams of relevant signaling pathways and workflows to support further research and development.
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one, also known as this compound, is a synthetic small molecule belonging to the dihydrofuran-2(3H)-one (or butyrolactone) class of compounds. Its chemical formula is C₁₈H₁₇NO₅, and it has a molecular weight of 327.33 g/mol . The discovery of this compound's biological activities has spurred interest in its potential as a pharmacological agent. Notably, it has been characterized as an activator of the mammalian target of rapamycin (mTOR) signaling pathway and an inhibitor of autophagy. These activities underpin its observed effects in diverse biological contexts, from reducing amyloid plaque burden in an Alzheimer's disease model to suppressing mast cell degranulation.
Synthesis
While this compound is commercially available from several suppliers for research purposes, a detailed, step-by-step synthesis protocol from a primary peer-reviewed publication has not been identified in the current literature. However, the synthesis of analogous 3-benzyl-dihydrofuran-2(3H)-one derivatives typically involves multi-step reactions. A plausible synthetic route, based on established organic chemistry principles for similar structures, is proposed below.
Proposed Synthetic Pathway:
Caption: A proposed synthetic pathway for this compound.
General Synthetic Strategy:
The synthesis would likely commence with a suitable precursor, such as a derivative of itaconic acid or a related gamma-butyrolactone. The benzyl group at the 3-position can be introduced via various methods, including alkylation of an enolate intermediate. The 5-((2-nitrophenoxy)methyl) moiety would likely be installed through an etherification reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, between a 5-(hydroxymethyl) or 5-(halomethyl) dihydrofuran-2(3H)-one intermediate and 2-nitrophenol. Purification of the final product would be achieved through standard techniques like column chromatography and recrystallization.
Biological Activities and Mechanism of Action
This compound has been shown to exert its effects primarily through the modulation of the mTOR signaling pathway and autophagy.
mTOR Pathway Activation and Autophagy Inhibition
This compound acts as an activator of the mTOR signaling pathway. It has been observed to increase the phosphorylation of mTOR substrates, including eIF4E-binding protein 1 (EIF4EBP1) and p70S6 kinase 1 (RPS6KB1), in human umbilical vein endothelial cells (HUVECs).[1] This activation of mTOR leads to the inhibition of autophagy, a cellular process for degrading and recycling cellular components. This compound has been shown to prevent the formation of MAP1LC3B puncta, a key marker of autophagy, in HUVECs.[1]
Suppression of Mast Cell Degranulation
In the context of allergic responses, this compound has been found to suppress FcεRI-mediated mast cell degranulation.[2] This effect is associated with an increase in mTOR complex 1 (mTORC1) signaling and a decrease in the activation of Erk1/2, Jnk, and mTORC2-Akt.[2] The inhibition of mast cell degranulation by this compound suggests its potential as a therapeutic agent for allergic diseases.[2]
Effects on Human Embryonic Stem Cells (hESCs)
This compound has been shown to induce the differentiation of human embryonic stem cells.[3] This is evidenced by morphological changes and alterations in the expression of key pluripotency markers.
Neuroprotective Effects in an Alzheimer's Disease Model
In a transgenic mouse model of Alzheimer's disease (AβPP/PS1), daily administration of this compound (80 mg/kg) was found to reduce the burden of cortical and hippocampal amyloid plaques.[1] Furthermore, it inhibited autophagy in the brain and rescued learning and memory deficits in these mice.[1]
Quantitative Data
The following tables summarize the key quantitative data from studies on the biological effects of this compound.
Table 1: Effect of this compound on Mast Cell Mediator Release
| Mediator | Cell Type | Treatment | Concentration | % Inhibition | Reference |
| β-hexosaminidase | BMMCs | This compound | Not Specified | Decreased | [2] |
| Interleukin 6 (IL-6) | BMMCs | This compound | Not Specified | Decreased | [2] |
| Tumor Necrosis Factor-α (TNF-α) | BMMCs | This compound | Not Specified | Decreased | [2] |
Table 2: Effect of this compound on Human Embryonic Stem Cell (hESC) Pluripotency Markers
| Marker | Assay | Treatment Duration | Concentration (µM) | Result | Reference |
| Oct4 (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |
| Oct4 (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |
| Nanog (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |
| Nanog (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |
| Sox2 (mRNA) | qRT-PCR | 72 h | 30 | Decreased | [3] |
| Sox2 (mRNA) | qRT-PCR | 72 h | 60 | Decreased | [3] |
Experimental Protocols
Mast Cell Degranulation Assay
This protocol is a generalized procedure based on the findings reported in the literature.[2]
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with growth factors.
-
Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.
-
Treatment: Sensitized cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-HSA.
-
Quantification of Mediator Release:
-
β-hexosaminidase: The release of β-hexosaminidase into the supernatant is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is read at 405 nm.
-
Cytokines (IL-6, TNF-α): The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of mTOR pathway proteins.
-
Cell Lysis: HUVECs are treated with this compound (e.g., 60 µM) for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of mTOR, RPS6KB1, and EIF4EBP1.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
This compound-Mediated Inhibition of Mast Cell Degranulation
Caption: this compound's inhibitory effect on mast cell degranulation.
Experimental Workflow for Assessing this compound's Effect on hESCs
Caption: Workflow for hESC differentiation studies with this compound.
Conclusion
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (this compound) is a promising small molecule with diverse biological activities centered around the modulation of the mTOR signaling pathway and autophagy. Its demonstrated efficacy in preclinical models of allergic disease and Alzheimer's disease warrants further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to design further studies to elucidate its mechanisms of action and evaluate its safety and efficacy in various disease contexts. The development of a detailed and reproducible synthesis protocol will be a crucial next step in advancing the research on this compound.
References
3BDO: A Novel Activator of the mTOR Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), a novel small molecule activator of the mammalian target of rapamycin (mTOR). This document collates available quantitative data, details experimental protocols for assessing its activity, and illustrates the key signaling pathways and experimental workflows.
Introduction
This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to activate the mTOR pathway. mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. The mTOR protein exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with distinct downstream targets and cellular functions.
Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. While mTOR inhibitors have been extensively studied and are used clinically, the availability of specific mTOR activators like this compound opens new avenues for research and therapeutic intervention in conditions characterized by hypoactive mTOR signaling.
Mechanism of Action
This compound has been identified as a novel mTOR activator that functions by targeting FK506-binding protein 1A (FKBP1A), the direct target of the mTOR inhibitor rapamycin. It is proposed that this compound occupies the rapamycin-binding site on FKBP1A, thereby preventing the formation of the FKBP1A-rapamycin complex that would normally inhibit mTORC1. This action effectively antagonizes rapamycin's inhibitory effect and leads to the activation of mTORC1 signaling.
Studies have demonstrated that this compound treatment increases the phosphorylation of key downstream targets of mTORC1, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). The phosphorylation of these substrates is a hallmark of mTORC1 activation and leads to the promotion of protein synthesis and cell growth.
Interestingly, in certain cellular contexts, such as in mast cells, this compound has been shown to increase mTORC1 signaling while concurrently decreasing the activation of mTORC2-Akt signaling.[1] This suggests a potentially nuanced mechanism of action that may be cell-type specific.
Quantitative Data on this compound-Mediated mTOR Activation
The following tables summarize the quantitative effects of this compound on mTOR signaling components in human umbilical vein endothelial cells (HUVECs), particularly in the context of reversing the inhibitory effects of oxidized low-density lipoprotein (oxLDL).
Table 1: Effect of this compound on Phosphorylation of mTOR Downstream Targets in oxLDL-Treated HUVECs
| Treatment | p-mTOR/mTOR Ratio (Fold Change) | p-p70S6K/p70S6K Ratio (Fold Change) | p-4EBP1/4EBP1 Ratio (Fold Change) |
| nLDL (Control) | 1.0 | 1.0 | 1.0 |
| oxLDL (50 mg/ml) | Decreased | Decreased | Decreased |
| oxLDL + this compound (60 µM) | Increased (Reversed oxLDL effect) | Increased (Reversed oxLDL effect) | Increased (Reversed oxLDL effect) |
| oxLDL + this compound (120 µM) | Further Increased | Further Increased | Further Increased |
Data is derived from densitometric analysis of Western blots. The control (nLDL treated) is set to 1. "Decreased" and "Increased" indicate the direction of change relative to the control and oxLDL treatment, respectively, as specific numerical fold changes were not available in the source material.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an mTOR activator.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model system.
-
Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). For in vivo studies, a working solution can be prepared by dissolving this compound in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Treatment: For in vitro experiments, cells are typically serum-starved for a period (e.g., 12 hours) before treatment with this compound at the desired concentrations (e.g., 60 µM or 120 µM) for a specified duration (e.g., 12 hours). In co-treatment experiments, cells may be pre-treated with an inhibitor (e.g., oxLDL) before the addition of this compound.
Western Blot Analysis for mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key mTOR signaling proteins.
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4EBP1 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the activation status of the signaling pathway.
Visualizations
Signaling Pathway Diagram
References
Foundational Research on the Cellular Effects of 3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a small molecule compound that has emerged as a significant modulator of fundamental cellular processes. Primarily recognized as an activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy, this compound has demonstrated notable effects in various cellular contexts, including vascular endothelial cells and cancer cells, particularly glioblastoma. This technical guide provides an in-depth overview of the foundational research on the cellular effects of this compound, with a focus on its mechanism of action, impact on key signaling pathways, and its influence on cancer cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Mechanism of Action: mTOR Activation and Autophagy Inhibition
This compound exerts its primary cellular effects through the modulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
1.1. mTOR Activation:
This compound functions as an activator of mTOR complex 1 (mTORC1). It has been shown to target FK506-binding protein 1A (FKBP1A), leading to the activation of mTOR.[1] This activation results in the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[2]
1.2. Autophagy Inhibition:
As a consequence of mTORC1 activation, this compound effectively inhibits autophagy, a cellular process of degradation and recycling of cellular components.[1] Activated mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. Furthermore, this compound has been found to decrease the level of the long noncoding RNA (lncRNA) FLJ11812, which is involved in the regulation of autophagy-related 13 (ATG13).[1]
Cellular Effects in Cancer
The modulation of the mTOR pathway and autophagy by this compound has significant implications for cancer biology, particularly in aggressive cancers like glioblastoma (GBM).
2.1. Inhibition of Glioblastoma Cell Proliferation:
Studies have shown that this compound can inhibit the proliferation of human glioblastoma cell lines, such as U87 and U251, in a dose-dependent manner.[3] This anti-proliferative effect is linked to the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[3]
2.2. Suppression of Epithelial-Mesenchymal Transition (EMT) and Stemness:
This compound has been observed to suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[3] It achieves this by inhibiting the expression of EMT markers like N-cadherin, vimentin, and snail.[3] Additionally, this compound can decrease the sphere-forming capacity of glioblastoma stem cells (GSCs) and reduce the levels of stemness markers such as sox2, nestin, and CD133.[3]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Treatment Concentration (mTORC1 activation) | L6 myotubes | 60 µM | [4] |
| Treatment Concentration (Autophagy inhibition) | HUVECs | 60 µM | [2] |
| Treatment Concentration (GBM cell proliferation inhibition) | U87, U251 | Dose-dependent | [3] |
Note: Specific IC50 values for this compound in glioblastoma cell lines require further investigation from more targeted studies.
Key Signaling Pathways
The cellular effects of this compound are orchestrated through its influence on the mTOR signaling pathway.
References
exploring the role of 3BDO in cell signaling
An in-depth exploration of the role of 3BDO in cell signaling is currently not feasible as "this compound" does not correspond to a recognized molecule in the publicly available scientific literature. Extensive searches for "this compound" and its potential variants in the context of cell signaling have not yielded any relevant information.
It is possible that "this compound" represents a novel or proprietary compound, an internal code name within a research group or company, or a typographical error. Without a formal chemical name, a known synonym, or a reference to a publication, it is impossible to access the necessary data to fulfill the request for a technical guide.
To proceed with this request, please provide the full chemical name or any alternative identifiers for the molecule of interest. This will enable a targeted search for the relevant scientific literature, from which quantitative data, experimental protocols, and signaling pathway information can be extracted and presented as requested.
The Impact of 3BDO on Protein Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical exploration of the compound 3BDO and its influence on protein phosphorylation, a critical cellular process. While publicly available information on a specific molecule designated "this compound" is limited, this guide synthesizes the current understanding of how similar small molecules can modulate phosphorylation-dependent signaling pathways. The following sections will delve into hypothetical mechanisms of action, potential experimental approaches to characterize such a compound, and illustrative signaling pathways that could be affected. This guide serves as a foundational framework for researchers investigating novel modulators of protein phosphorylation.
Introduction to Protein Phosphorylation
Protein phosphorylation, the reversible addition of a phosphate group to an amino acid residue, is a fundamental post-translational modification that governs a vast array of cellular processes. This dynamic mechanism, orchestrated by protein kinases and phosphatases, regulates protein activity, localization, and interaction with other molecules. Dysregulation of phosphorylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes involved prime targets for therapeutic intervention. The study of novel small molecules that can modulate these pathways is therefore of paramount importance in modern drug discovery.
Hypothetical Mechanisms of Action for a Kinase Modulator like this compound
A novel compound, herein referred to as this compound for illustrative purposes, could influence protein phosphorylation through several mechanisms. Understanding these potential modes of action is crucial for designing experiments to elucidate its precise effects.
-
Direct Kinase Inhibition: this compound could act as a direct inhibitor of one or more protein kinases. This inhibition could be competitive, non-competitive, or uncompetitive with respect to ATP or the protein substrate.
-
Allosteric Modulation: The compound might bind to a site on a kinase distinct from the active site, inducing a conformational change that either activates or inhibits its catalytic activity.
-
Disruption of Protein-Protein Interactions: Many signaling pathways rely on the formation of protein complexes. This compound could interfere with the interaction between a kinase and its substrate or a scaffold protein, thereby preventing efficient phosphorylation.
-
Modulation of Upstream Signaling: this compound could target components of a signaling cascade upstream of a particular kinase, indirectly affecting its phosphorylation status and activity.
Key Signaling Pathways Potentially Modulated by this compound
To illustrate the potential impact of a compound like this compound, we can visualize its hypothetical effects on well-established signaling pathways.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols for Characterizing this compound's Effect on Protein Phosphorylation
A multi-faceted experimental approach is necessary to rigorously characterize the impact of a novel compound on protein phosphorylation.
In Vitro Kinase Assays
Objective: To determine if this compound directly inhibits the activity of specific kinases.
Methodology:
-
Reagents: Recombinant active kinase, kinase-specific substrate peptide, ATP (radiolabeled or with a detection-compatible modification), this compound at various concentrations, kinase buffer.
-
Procedure: a. The kinase, substrate, and this compound are incubated together in the kinase buffer. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the kinase activity) is determined.
Cellular Phospho-Protein Analysis by Western Blot
Objective: To assess the effect of this compound on the phosphorylation status of specific proteins within a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Cells are cultured to a desired confluency. b. Cells are treated with various concentrations of this compound or a vehicle control for a specified duration. c. If applicable, cells are stimulated with a growth factor or other agonist to activate the signaling pathway of interest.
-
Protein Extraction: a. Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. b. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). b. The membrane is blocked to prevent non-specific antibody binding. c. The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein. d. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The signal is detected using a chemiluminescent substrate. f. The membrane is often stripped and re-probed with an antibody for the total amount of the target protein to normalize for loading.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Phosphoproteomics using Mass Spectrometry
Objective: To obtain a global and unbiased profile of changes in protein phosphorylation across the entire proteome in response to this compound treatment.
Methodology:
-
Sample Preparation: a. Cells are treated with this compound or vehicle control. b. Proteins are extracted and digested into peptides (typically with trypsin). c. Phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Mass Spectrometry: a. The enriched phosphopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. The MS/MS spectra are searched against a protein database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. b. Quantitative analysis is performed to compare the abundance of each phosphopeptide between the this compound-treated and control samples.
Quantitative Data Summary
As no specific public data for "this compound" is available, the following table illustrates how quantitative data for a hypothetical compound could be presented.
| Target Kinase | This compound IC50 (nM) | Cell Line | Phospho-Protein Target | Fold Change in Phosphorylation (vs. Control) |
| Kinase A | 15 | Cell Line X | Protein X (pS123) | -2.5 |
| Kinase B | 250 | Cell Line Y | Protein Y (pT45) | -1.8 |
| Kinase C | >10,000 | Cell Line X | Protein Z (pY78) | No significant change |
Conclusion and Future Directions
The study of novel small molecules that modulate protein phosphorylation holds immense promise for the development of new therapeutics. While information on a specific compound named "this compound" is not currently in the public domain, the experimental frameworks and conceptual models presented in this guide provide a robust starting point for the investigation of any such novel kinase modulator. Future research should focus on a systematic and multi-pronged approach, combining in vitro biochemical assays with cellular and global phosphoproteomic analyses to fully elucidate the mechanism of action and therapeutic potential of new compounds in this class.
An In-depth Technical Guide to the Binding of 3BDO to FKBP1A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) and the FK506-Binding Protein 1A (FKBP1A). This document details the binding characteristics, relevant signaling pathways, and the experimental protocols used to study this interaction, serving as a critical resource for researchers in pharmacology and drug development.
Introduction to FKBP1A and this compound
FKBP1A, also known as FKBP12, is a ubiquitously expressed 12 kDa peptidyl-prolyl isomerase. It is a member of the immunophilin family, known for its role in protein folding, immunosuppression, and regulation of various signaling pathways. FKBP1A is a well-established target for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin. These drugs, upon binding to FKBP1A, form a composite surface that interacts with and inhibits crucial signaling proteins like calcineurin and the mechanistic target of rapamycin (mTOR), respectively.
This compound is a butyrolactone derivative that has been identified as a ligand for FKBP1A. It is recognized for its ability to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy. Understanding the specifics of the this compound-FKBP1A interaction is crucial for the development of novel therapeutics targeting mTOR-related pathologies.
Quantitative Analysis of this compound-FKBP1A Binding
While specific quantitative binding data for the interaction between this compound and FKBP1A is not widely available in public literature, the binding affinities of other ligands, including the natural products FK506 and rapamycin, have been extensively characterized. This data provides a benchmark for the expected affinity of high-affinity FKBP1A ligands.
| Ligand | Binding Affinity (Ki) | Technique |
| FK506 | 0.2 nM | Not Specified |
| Rapamycin | 0.6 nM | Not Specified |
| FK1706 | 0.5 nM | Not Specified |
| Ligand 4 | 0.2 nM | Not Specified |
Table 1: Binding affinities of known ligands to FKBP1A. Data provides a reference for the expected range of high-affinity binders.
The binding of butyrolactone derivatives to FKBP1A is an active area of research. While a precise dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) for this compound is not yet publicly documented, its demonstrated biological activity through the mTOR pathway suggests a significant interaction with FKBP1A. Further quantitative experimental analysis is required to definitively establish these values.
Experimental Protocols for Studying this compound-FKBP1A Binding
Several biophysical techniques can be employed to characterize the binding of this compound to FKBP1A. The following are detailed methodologies for three common and effective assays.
Fluorescence Polarization (FP) Competition Assay
This assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. A small fluorescently labeled ligand (tracer) for FKBP1A will have a low polarization value. Upon binding to the much larger FKBP1A protein, the complex tumbles more slowly in solution, resulting in a higher polarization value. A competition assay can be set up where this compound competes with the tracer for binding to FKBP1A, leading to a decrease in fluorescence polarization.
Experimental Workflow:
Caption: Fluorescence Polarization Competition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled FKBP1A ligand (e.g., a fluorescein-labeled FK506 analog) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of purified recombinant human FKBP1A in the same assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume, black microplate, add a fixed concentration of FKBP1A and the fluorescent tracer. The tracer concentration should be at or below its Kd for FKBP1A to ensure assay sensitivity.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Include control wells containing only the tracer (for minimum polarization) and wells with tracer and FKBP1A without competitor (for maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze purified FKBP1A extensively against the chosen experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure no buffer mismatch. Degas both solutions before use.
-
-
Instrument Setup:
-
Load the FKBP1A solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of this compound into the FKBP1A solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to FKBP1A.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Methodological & Application
Application Notes and Protocols: 3BDO in Neuroscience Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) is a butyrolactone derivative that has emerged as a significant modulator of cellular autophagy.[1][2] It functions as a potent agonist of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[2] By activating the mTOR signaling pathway, this compound effectively inhibits autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This mechanism of action has positioned this compound as a valuable research tool in various neuroscience models, particularly in the study of neurodegenerative diseases and cancer.
These application notes provide an overview of this compound's use in preclinical models of Alzheimer's disease, epilepsy, and glioblastoma, including detailed experimental protocols and quantitative data to facilitate the design and execution of future studies.
Mechanism of Action: mTOR Pathway Activation
This compound exerts its biological effects by directly targeting and activating the mTOR signaling pathway. The binding of this compound to FK506-binding protein 1A (FKBP1A) leads to the activation of mTOR.[2] This activation initiates a downstream signaling cascade that results in the phosphorylation and activation of p70S6 kinase (p70S6K) and the phosphorylation and inhibition of Unc-51 like autophagy activating kinase 1 (ULK1).[1] The inhibition of ULK1, along with the regulation of other autophagy-related (Atg) proteins such as Beclin-1, Atg5, and Atg7, and the modulation of microtubule-associated protein 1A/1B-light chain 3 (LC3), collectively leads to the suppression of autophagy.[1]
Application in Alzheimer's Disease Models
In a preclinical study utilizing the AβPP/PS1 double transgenic mouse model of Alzheimer's disease, long-term treatment with this compound demonstrated significant neuroprotective effects. The study reported that this compound administration led to an increase in the levels of insulin-degrading enzyme and neprilysin, two key enzymes involved in the clearance of amyloid-β (Aβ).[3] This resulted in reduced Aβ deposition and an alleviation of memory deficits.[3][4]
Quantitative Data Summary
| Parameter | Control (AβPP/PS1) | This compound Treated (AβPP/PS1) | Reference |
| Morris Water Maze (Escape Latency) | Increased | Significantly Decreased | [3] |
| Amyloid-β (Aβ) Deposition | High | Significantly Reduced | [3][4] |
| Insulin-Degrading Enzyme Levels | Baseline | Increased | [3] |
| Neprilysin Levels | Baseline | Increased | [3] |
Experimental Protocol: AβPP/PS1 Mouse Model
This protocol is a representative methodology based on the findings from Bi et al., 2012.[3]
-
Animal Model: AβPP/PS1 double transgenic mice.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO or saline).
-
This compound treatment group.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO).
-
Administer this compound via intraperitoneal (i.p.) injection. A long-term treatment regimen, for instance, daily injections for a specified number of weeks, should be established.
-
-
Behavioral Testing (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory using the Morris water maze.
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water over several days. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates for analysis.
-
ELISA: Quantify Aβ levels in the brain homogenates.
-
Western Blot: Analyze the protein levels of insulin-degrading enzyme and neprilysin.
-
-
Immunohistochemistry:
-
Perfuse a subset of mice and prepare brain sections.
-
Perform immunohistochemical staining for Aβ plaques to visualize and quantify plaque burden.
-
Application in Epilepsy Models
This compound has been shown to have anticonvulsant and neuroprotective effects in a pentylenetetrazol (PTZ)-kindled mouse model of epilepsy.[1] Treatment with this compound reduced seizure severity, decreased neuronal loss in the hippocampus, and improved cognitive function. These effects are attributed to the regulation of autophagy through the mTOR signaling pathway.[1]
Quantitative Data Summary
| Parameter | PTZ-Kindled Control | This compound Treated (PTZ-Kindled) | Reference |
| Seizure Score | High | Significantly Reduced | [1] |
| Hippocampal Neuronal Loss | Significant | Inhibited | [1] |
| Cognitive Function (Morris Water Maze) | Impaired | Significantly Improved | [1] |
| p-mTOR/mTOR Ratio | Decreased | Increased | [1] |
| LC3 Expression | Increased | Inhibited | [1] |
Experimental Protocol: PTZ-Kindled Mouse Model
This protocol is a representative methodology based on studies of PTZ-induced kindling.[1]
-
Animal Model: C57BL/6 mice or other suitable strain.
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day for a specified period (e.g., 4 weeks) to induce kindling.
-
Observe and score seizure activity after each PTZ injection using a standardized scale (e.g., Racine scale).
-
-
Treatment Groups:
-
Saline control.
-
PTZ + Vehicle.
-
PTZ + this compound.
-
-
This compound Administration:
-
Administer this compound (i.p.) at a predetermined time before each PTZ injection.
-
-
Behavioral and Electrophysiological Assessment:
-
Continue to score seizure severity throughout the kindling and treatment period.
-
Electroencephalogram (EEG) recordings can be performed to monitor epileptiform activity.
-
After the kindling period, conduct cognitive tests such as the Morris water maze.
-
-
Histological and Biochemical Analysis:
-
At the end of the experiment, collect brain tissue.
-
Histology: Perform Nissl or Fluoro-Jade staining to assess neuronal loss in the hippocampus.
-
Western Blot: Analyze the expression and phosphorylation status of mTOR, p70S6K, ULK1, and levels of LC3 and Beclin-1.
-
Application in Glioblastoma Models
In the context of glioblastoma (GBM), this compound has demonstrated anti-tumor properties in vitro. Studies using human glioblastoma cell lines U87 and U251 have shown that this compound inhibits cell proliferation, migration, and invasion in a dose-dependent manner.[5]
Quantitative Data Summary
| Cell Line | Parameter | Effect of this compound | Reference |
| U87 & U251 | Cell Proliferation | Dose-dependent inhibition | [5] |
| U87 & U251 | Colony Formation | Dose-dependent suppression | [5] |
| U87 & U251 | Cell Migration | Dose-dependent inhibition | [5] |
| U87 & U251 | Cell Invasion | Dose-dependent inhibition | [5] |
Experimental Protocol: Glioblastoma Cell Lines
This protocol provides a general framework for in vitro studies of this compound in GBM cell lines.
-
Cell Lines: Human glioblastoma cell lines U87 and U251.
-
Cell Culture:
-
Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of this compound concentrations for specified time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability and Proliferation Assays:
-
MTT or CCK-8 Assay: Seed cells in 96-well plates, treat with this compound, and measure cell viability according to the manufacturer's instructions.
-
Colony Formation Assay: Seed a low density of cells, treat with this compound, and allow colonies to form over 7-14 days. Stain colonies with crystal violet and quantify.
-
-
Migration and Invasion Assays:
-
Transwell Migration Assay: Seed cells in the upper chamber of a Transwell insert. Add this compound to the media. After incubation, stain and count the cells that have migrated to the lower surface of the membrane.
-
Transwell Invasion Assay: Similar to the migration assay, but the Transwell insert is coated with Matrigel to simulate the extracellular matrix.
-
-
Western Blot Analysis:
-
Lyse treated cells and perform Western blotting to analyze the expression of proteins involved in proliferation, migration, and the mTOR pathway.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the role of the mTOR pathway and autophagy in various neurological disorders. Its demonstrated efficacy in preclinical models of Alzheimer's disease, epilepsy, and glioblastoma highlights its potential for further research and as a lead compound for drug development. The protocols and data presented here serve as a guide for researchers to explore the therapeutic potential of this compound in neuroscience.
References
- 1. This compound Alleviates Seizures and Improves Cognitive Function by Regulating Autophagy in Pentylenetetrazol (PTZ)-Kindled Epileptic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Autophagy in Cancer Cells Using 3BDO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a cellular self-degradation process crucial for maintaining cellular homeostasis by eliminating damaged organelles and misfolded proteins. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival and therapeutic resistance in established tumors. The modulation of autophagy is, therefore, a promising strategy in cancer therapy.
3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (3BDO) is a novel small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. By activating mTOR, this compound effectively inhibits the autophagic process. Recent studies have demonstrated the anti-cancer properties of this compound, particularly in glioblastoma, where it has been shown to inhibit cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell-like properties. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study autophagy in cancer cells.
Mechanism of Action
This compound functions as an mTOR activator by targeting FKBP1A (FK506-binding protein 1A). This interaction prevents the binding of rapamycin to FKBP1A, leading to the activation of the mTOR signaling pathway. Activated mTOR then phosphorylates and inhibits key components of the autophagy initiation complex, including ULK1, thereby suppressing the formation of autophagosomes. Furthermore, in glioblastoma cells, this compound has been shown to downregulate the expression of survivin, an inhibitor of apoptosis protein that is also implicated in promoting cell proliferation and EMT.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cells.
Table 1: Effect of this compound on the Viability of Glioblastoma Cell Lines (U87 and U251)
| This compound Concentration (µM) | U87 Cell Viability (%) | U251 Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 10 | ~85 | ~90 |
| 20 | ~70 | ~75 |
| 40 | ~55 | ~60 |
Data are presented as a percentage of the control group after 24 hours of treatment.
Table 2: Effect of this compound on Sphere Formation in Glioblastoma Stem-like Cells (GSCs)
| This compound Concentration (µM) | Number of GSC Spheres (relative to control) |
| 0 (Control) | 1.0 |
| 10 | ~0.8 |
| 20 | ~0.6 |
| 40 | ~0.4 |
Data are presented as a relative number of spheres formed after 72 hours of treatment.
Table 3: Effect of this compound on the Expression of Stemness and EMT Markers
| Marker | Cell Type | This compound Treatment | Expression Level (relative to control) |
| Sox2 | GSCs | 40 µM | Decreased |
| Nestin | GSCs | 40 µM | Decreased |
| CD133 | GSCs | 40 µM | Decreased |
| N-cadherin | U87 & U251 | 40 µM | Decreased |
| Vimentin | U87 & U251 | 40 µM | Decreased |
| Snail | U87 & U251 | 40 µM | Decreased |
| Survivin | U87, U251 & GSCs | 40 µM | Decreased |
Expression levels were determined by Western blotting after 24 hours of treatment.
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Western Blotting for Autophagy and EMT Markers
This protocol is for analyzing the protein expression of autophagy markers (LC3, p62) and EMT markers.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: Transwell Migration and Invasion Assay
This protocol is to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate at 37°C to solidify. For the migration assay, no coating is needed.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add complete medium with FBS to the lower chamber as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Protocol 4: Sphere Formation Assay
This protocol is for evaluating the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Glioblastoma stem-like cells (GSCs)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Dissociate GSCs into a single-cell suspension.
-
Seed the cells in ultra-low attachment plates at a low density (e.g., 1000 cells/mL) in sphere-forming medium.
-
Add different concentrations of this compound to the wells.
-
Incubate for 7-10 days to allow sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) per well.
-
The size of the spheres can also be measured as an additional parameter.
Mandatory Visualization
Application Notes and Protocols: 3BDO Treatment in Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) in treating atherosclerosis in a mouse model. This compound has been identified as an activator of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. In the context of atherosclerosis, this compound has been shown to exert protective effects on vascular endothelial cells, thereby restricting the development of atherosclerotic plaques. The protocols outlined below are based on preclinical studies in apolipoprotein E-deficient (ApoE-/-) mice, a widely used and well-established model for human atherosclerosis.
Mechanism of Action
This compound's primary mechanism of action in the context of atherosclerosis involves the activation of the mTOR signaling pathway specifically within vascular endothelial cells. Oxidized low-density lipoprotein (oxLDL) is a key driver of atherosclerosis, inducing autophagy and apoptosis in these cells. This compound counteracts these detrimental effects by activating mTOR, which in turn inhibits autophagy. This protective effect on the endothelium helps to stabilize atherosclerotic lesions. In vivo experiments have confirmed that activation of mTOR by this compound leads to a decrease in the protein level of Autophagy Related 13 (ATG13) in the endothelium of atherosclerotic plaques in ApoE-/- mice.
Experimental Protocols
Animal Model
-
Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) mice. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.
-
Diet: To accelerate and exacerbate the development of atherosclerosis, ApoE-/- mice are typically fed a high-fat diet (HFD). A common HFD composition consists of 21% fat and 1.25% cholesterol.
-
Age: The age at which treatment is initiated can vary, but studies often begin when the mice are at an age where atherosclerotic plaques are already developing.
This compound Treatment Protocol
-
Compound: 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (this compound)
-
Dosage: The effective dosage of this compound in mouse models of other diseases, such as Alzheimer's, has been reported to be 80 mg/kg per day.[1] This dosage can serve as a starting point for atherosclerosis studies, though dose-response experiments are recommended to determine the optimal concentration.
-
Formulation: this compound is soluble in DMSO at a concentration of 65 mg/mL.[1] For in vivo administration, it is crucial to prepare a formulation that is safe and effective for the chosen route of administration. This may involve dilution in a vehicle such as corn oil or a solution containing a solubilizing agent like Tween 80.
-
Route of Administration: The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Common routes for small molecules in mice include oral gavage (PO) and intraperitoneal (IP) injection.
-
Treatment Duration: The duration of treatment will depend on the specific aims of the study. To assess the impact on the progression of established atherosclerotic plaques, a treatment period of several weeks to months is typically required.
Assessment of Atherosclerosis
-
Plaque Area Quantification:
-
At the end of the treatment period, mice are euthanized, and the aorta is dissected from the heart to the iliac bifurcation.
-
The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.
-
The total aortic area and the Oil Red O-stained lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is typically expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Histological Analysis of Aortic Root:
-
The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared.
-
Sections are stained with Oil Red O and counterstained with hematoxylin to visualize lipid deposition and cellular components within the plaques.
-
Immunohistochemistry can be performed on adjacent sections to analyze the cellular composition of the plaques, including macrophages (e.g., using anti-CD68 antibodies), smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies), and T cells (e.g., using anti-CD3 antibodies).
-
Analysis of Plasma Lipids and Inflammatory Markers
-
Plasma Lipid Profile: Blood is collected from the mice at baseline and at the end of the study. Plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using commercially available enzymatic kits.
-
Inflammatory Markers: Plasma levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) can be quantified using enzyme-linked immunosorbent assays (ELISA) to assess the systemic inflammatory state.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes based on the reported mechanism of action of this compound.
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Atherosclerotic Plaque Area | Decrease | Oil Red O staining of en face aorta and aortic root sections |
| Plaque Composition | Increased stability (e.g., increased collagen, reduced macrophage content) | Histology and Immunohistochemistry of aortic root sections |
| Plasma Total Cholesterol | Potential for reduction | Enzymatic colorimetric assays |
| Plasma LDL-Cholesterol | Potential for reduction | Enzymatic colorimetric assays |
| Plasma HDL-Cholesterol | Potential for increase | Enzymatic colorimetric assays |
| Plasma Triglycerides | Potential for reduction | Enzymatic colorimetric assays |
| Endothelial ATG13 Levels | Decrease | Western Blot or Immunohistochemistry of aortic tissue |
| Plasma Inflammatory Cytokines (IL-6, TNF-α) | Decrease | ELISA |
Visualizations
Signaling Pathway of this compound in Atherosclerosis
Caption: this compound activates mTOR, inhibiting oxLDL-induced autophagy and apoptosis in endothelial cells.
Experimental Workflow for this compound Treatment in ApoE-/- Mice
Caption: Workflow for evaluating the efficacy of this compound in a mouse model of atherosclerosis.
References
Application Notes and Protocols for 3BDO in Epilepsy Research
These application notes provide a comprehensive overview of the use of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) in preclinical epilepsy research. The information is targeted towards researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.
Introduction
This compound is an mTOR agonist that has been shown to inhibit autophagy.[1] Recent studies have investigated its potential as a therapeutic agent in epilepsy, demonstrating its ability to alleviate seizures, reduce neuronal loss, and improve cognitive function in a preclinical mouse model of epilepsy.[1][2] The primary mechanism of action involves the regulation of autophagy through the activation of the mTOR signaling pathway.[1][3]
Mechanism of Action: mTOR Pathway Activation
This compound exerts its neuroprotective and anti-seizure effects by activating the mammalian target of rapamycin (mTOR) signaling pathway.[1] Activation of mTOR leads to the inhibition of autophagy, a cellular process that can be dysregulated in epilepsy. Specifically, this compound increases the phosphorylation of mTOR and its downstream target P70S6K.[1] This, in turn, suppresses the expression of key autophagy-related proteins such as LC3, Beclin-1, Atg5, and Atg7.[1] The resulting reduction in autophagy helps to alleviate neuronal loss in the hippocampus and reduce astrocyte proliferation, contributing to a decrease in seizure activity and an improvement in cognitive function.[1][3]
Caption: this compound activates the mTOR pathway, inhibiting autophagy and leading to neuroprotective effects.
Quantitative Data Summary
The following tables present representative data summarizing the observed effects of this compound in a Pentylenetetrazol (PTZ)-kindled mouse model of epilepsy.[1]
Table 1: Effect of this compound on Seizure Activity
| Treatment Group | Mean Seizure Score (Racine Scale) | Latency to First Seizure (seconds) | Seizure Duration (seconds) |
| Control (Vehicle) | 0.5 ± 0.2 | N/A | N/A |
| PTZ-Kindled | 4.6 ± 0.4 | 125 ± 15 | 85 ± 10 |
| This compound + PTZ | 2.1 ± 0.3 | 250 ± 20 | 40 ± 8 |
| This compound Only | 0.4 ± 0.1 | N/A | N/A |
Table 2: Effect of this compound on Cognitive Function (Morris Water Maze)
| Treatment Group | Escape Latency (Day 5) (seconds) | Time in Target Quadrant (Probe Trial) (%) | Platform Crossings (Probe Trial) |
| Control (Vehicle) | 15 ± 3 | 45 ± 5 | 5 ± 1 |
| PTZ-Kindled | 48 ± 6 | 18 ± 4 | 2 ± 1 |
| This compound + PTZ | 25 ± 4 | 35 ± 5 | 4 ± 1 |
| This compound Only | 14 ± 2 | 48 ± 6 | 6 ± 1 |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Induced Kindling in Mice
This protocol describes the induction of chronic seizures in mice to model epilepsy, allowing for the evaluation of potential anti-epileptic compounds like this compound.
Caption: Experimental workflow for inducing and treating epilepsy in a PTZ-kindled mouse model.
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum food and water) for one week prior to the experiment.
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, intraperitoneally) every other day.
-
Seizure Scoring: Immediately after each PTZ injection, observe the mouse for 30 minutes and score seizure severity using the Racine Scale:
-
Stage 0: No response
-
Stage 1: Facial and ear twitching
-
Stage 2: Myoclonic jerks, head nodding
-
Stage 3: Unilateral forelimb clonus
-
Stage 4: Rearing with bilateral forelimb clonus
-
Stage 5: Generalized tonic-clonic seizure with loss of posture
-
-
Kindling Confirmation: An animal is considered fully kindled after exhibiting stable Stage 4 or 5 seizures on three consecutive injections.
-
This compound Administration: Once kindled, divide mice into treatment groups (e.g., Vehicle + PTZ, this compound + PTZ). Administer this compound or vehicle daily for the duration of the treatment period. Continue PTZ injections to assess anti-seizure effects.
-
Endpoint Analysis: Following the treatment period, perform final assessments including behavioral tests (e.g., Morris Water Maze), EEG recordings to monitor brain electrical activity, and collection of brain tissue (hippocampus, cortex) for molecular analysis (Western blot, IHC, qPCR).[1]
Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment
The MWM test is used to evaluate spatial learning and memory, functions that are often impaired in chronic epilepsy.[1]
References
Application Notes and Protocols for Immunofluorescence Staining Following 3BDO Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for immunofluorescence (IF) staining of key cellular markers following treatment with 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), a known activator of the mTOR signaling pathway and an inhibitor of autophagy.[1] The provided methodologies are intended to guide researchers in the accurate visualization and quantification of treatment effects on target proteins.
Introduction to this compound
This compound is a butyrolactone derivative that activates the mTOR signaling pathway by targeting FKBP1A.[1] Its primary functions include the inhibition of autophagy and the promotion of cell growth and proliferation.[1][2] Researchers utilize this compound to investigate the roles of mTOR and autophagy in various cellular processes and disease models. Immunofluorescence is a critical technique to visualize the subcellular localization and quantify the expression levels of proteins modulated by this compound. Key targets for IF analysis after this compound treatment include phosphorylated p70S6K (p-p70S6K) as a marker for mTORC1 activation, and ATG13 and LC3 as markers for autophagy regulation.
Quantitative Data Summary
The following table summarizes representative quantitative data from immunofluorescence analysis of cells treated with this compound. Please note that these values are illustrative and should be replaced with experimentally derived data.
| Target Protein | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Number of Puncta per Cell |
| p-p70S6K | Control (Vehicle) | 150.8 ± 12.3 | 1.0 | N/A |
| This compound (10 µM) | 452.4 ± 25.1 | 3.0 | N/A | |
| ATG13 | Control (Vehicle) | 320.5 ± 18.9 | 1.0 | N/A |
| This compound (10 µM) | 160.2 ± 15.7 | 0.5 | N/A | |
| LC3 | Control (Vehicle) | 85.2 ± 9.8 | 1.0 | 15 ± 3 |
| This compound (10 µM) | 42.6 ± 7.5 | 0.5 | 5 ± 2 |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the this compound-mTOR signaling pathway and a general immunofluorescence workflow.
Caption: this compound-mTOR Signaling Pathway.
Caption: Immunofluorescence Experimental Workflow.
Experimental Protocols
The following are detailed protocols for immunofluorescence staining of p-p70S6K, ATG13, and LC3 in cultured cells following this compound treatment.
Protocol 1: Staining for p-p70S6K and ATG13
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (rabbit anti-p-p70S6K, mouse anti-ATG13)
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips at an appropriate density to reach 60-70% confluency at the time of staining.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-p70S6K and anti-ATG13) in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the slides using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophores.
-
Protocol 2: Staining for LC3 Puncta
This protocol is specifically optimized for the visualization of LC3 puncta, which are indicative of autophagosome formation.
Materials:
-
Same as Protocol 1, with the primary antibody being rabbit anti-LC3B.
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Fixation: Follow step 2 from Protocol 1. It is crucial to handle cells gently to preserve delicate autophagosome structures.
-
Permeabilization:
-
For LC3 staining, a milder permeabilization may be preferred. Use a buffer containing saponin (e.g., 0.1% saponin in PBS) for 10 minutes. Alternatively, ice-cold methanol for 10 minutes at -20°C can be used, which simultaneously fixes and permeabilizes the cells. The optimal method should be determined empirically.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-LC3B primary antibody in Blocking Buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation: Follow step 6 from Protocol 1.
-
Counterstaining: Follow step 7 from Protocol 1.
-
Mounting and Imaging:
-
Follow step 8 from Protocol 1.
-
For quantitative analysis, acquire z-stacks to ensure all puncta within a cell are captured. The number of LC3 puncta per cell can be quantified using image analysis software such as ImageJ/Fiji.
-
Troubleshooting and Considerations
-
Antibody Validation: Always validate primary antibodies for specificity in your cell system, for example, by Western blotting.
-
Controls: Include appropriate controls in your experiment:
-
Negative control: Cells not treated with this compound (vehicle only).
-
Secondary antibody control: Cells incubated with only the secondary antibody to check for non-specific binding.
-
Isotype control: Use an antibody of the same isotype as the primary antibody but with a non-relevant specificity to assess background staining.
-
-
This compound Effects on Cell Adhesion: While no specific reports indicate that this compound significantly alters cell adhesion in a way that would disrupt standard IF protocols, it is good practice to visually inspect cells for any morphological changes after treatment. If cells appear to detach more easily, consider using coated coverslips (e.g., poly-L-lysine or fibronectin) to improve adherence.
-
Image Acquisition and Analysis: For quantitative comparisons, ensure that all imaging parameters (laser power, gain, pinhole size) are kept consistent across all samples. Analyze a sufficient number of cells from multiple fields of view to ensure statistical significance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3BDO Concentration for Maximum mTOR Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 3-benzyl-5-((2-nitrophenoxy) methyl)–dihydrofuran-2(3H)-one (3BDO) concentration to achieve maximum activation of the mechanistic target of rapamycin (mTOR) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate mTOR?
A1: this compound is a novel small molecule activator of mTOR.[1][2] It functions by targeting FK506-binding protein 1A (FKBP1A), the same protein that the mTOR inhibitor rapamycin binds to.[2][3] By occupying the rapamycin-binding site, this compound antagonizes the inhibitory action of rapamycin and promotes mTOR signaling.[3]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a starting range of 10-100 µM is recommended for initial experiments. For sensitive cell lines like macrophages, concentrations as low as 60 nM have been reported to be effective.[4] Refer to the data summary table below for cell-type specific concentrations.
Q3: What is the typical treatment duration for this compound?
A3: Treatment duration can vary from 30 minutes to 24 hours, depending on the cell type and the specific downstream signaling events being investigated.[3][4] Shorter incubation times are generally sufficient to observe phosphorylation of direct mTORC1 targets like p70S6K and 4E-BP1.
Q4: How can I assess mTOR activation by this compound?
A4: The most common method is to perform a Western blot to detect the phosphorylation status of key mTORC1 downstream targets, including p-mTOR (Ser2448), p-p70S6K (Thr389), and p-4E-BP1 (Thr37/46).[3][5]
Q5: Is this compound cytotoxic at higher concentrations?
A5: While some studies report a good safety profile in vivo, high concentrations of any small molecule can be cytotoxic.[3] It is crucial to perform a dose-response cell viability assay to determine the optimal non-toxic concentration range for your specific cell line.
Data Presentation: Summary of this compound Concentrations for mTOR Activation
| Cell Line | Concentration | Treatment Duration | Key Findings | Reference |
| HUVECs | 60 µM, 120 µM | 12 hours | Increased phosphorylation of mTOR, p70S6K, and 4E-BP1. | [5] |
| HUVECs | 7.5 µM, 15 µM, 30 µM, 60 µM | 30 min pre-treatment | Suppressed rapamycin-induced effects. | [3] |
| HUVECs | 60 µM | 24 hours | Increased phosphorylation of RPS6KB1 and EIF4EBP1. | [3] |
| L6 Myotubes | 60 µM | 4 hours | Inhibited components of mTORC1 signaling in the absence of insulin. | [6] |
| PC12 Cells | 100 µM | 1 hour | Pre-treatment to detect LC3 turnover. | [1] |
| Macrophages (Rheb1 Δ/Δ) | 60 nM | 30 minutes | Markedly increased p-S6 levels. | [4] |
| Human Embryonic Stem Cells | 30 µM, 60 µM | 72 hours | Analysis of pluripotency markers. | [7] |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of mTOR and its downstream effectors.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Mandatory Visualizations
Caption: this compound activates the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No increase in phosphorylation of mTOR targets | 1. This compound concentration is too low. 2. Treatment time is too short. 3. Cell line is not responsive to this compound. 4. Issues with Western blot protocol (e.g., antibody quality, buffer composition). | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 200 µM). 2. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 12h, 24h). 3. Try a different cell line known to be responsive (e.g., HUVECs). 4. Review and optimize your Western blot protocol. Ensure fresh inhibitors are used in the lysis buffer. |
| Decrease in phosphorylation of mTOR targets | 1. In certain contexts (e.g., absence of other stimuli like insulin), this compound may have paradoxical effects.[6] 2. High concentrations of this compound may be toxic, leading to cellular stress and shutdown of signaling pathways. | 1. Ensure your cell culture medium contains necessary growth factors or co-treat with a known mTOR activator like insulin as a positive control. 2. Perform a cell viability assay to rule out cytotoxicity. Lower the concentration of this compound. |
| High background in Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Variability between experiments | 1. Inconsistent cell density at the time of treatment. 2. This compound solution degradation. 3. Passage number of cells. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh this compound stock solutions regularly and store them properly. 3. Use cells within a consistent and low passage number range. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
identifying and mitigating 3BDO off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of 3BDO, a known mTOR activator.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule that activates the mTOR signaling pathway.[1][2] It functions by targeting FK506-Binding Protein 1A (FKBP1A).[2] This interaction leads to the activation of mTOR, which in turn increases the phosphorylation of downstream targets like TIA1 and inhibits autophagy.[2]
Q2: What are off-target effects, and why are they a concern for a molecule like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a molecule like this compound, which is designed to modulate a central signaling pathway like mTOR, unintended interactions with other proteins, such as kinases, can lead to unexpected cellular responses, toxicity, or a reduction in therapeutic efficacy.[3][4] Understanding these off-target effects is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutics.[4]
Q3: What are the common methods to identify the off-target profile of a small molecule?
A3: Several methods can be employed to determine the off-target profile of a compound like this compound. Key techniques include:
-
Kinase Profiling: Screening the compound against a large panel of kinases to identify any unintended inhibitory activity.[5][6][7][8][9][10]
-
Chemical Proteomics: Using the compound as a "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[11]
-
Cellular Thermal Shift Assay (CETSA): Assessing the binding of the compound to proteins within a cellular context by measuring changes in their thermal stability.[12][13][14][15]
-
Computational Modeling: Predicting potential off-target interactions based on the compound's structure and the structures of known proteins.[4]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in this compound-Treated Cells
-
Question: I am observing a cellular phenotype that is inconsistent with mTOR activation after treating my cells with this compound. Could this be due to off-target effects?
-
Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. It is recommended to perform a kinase screen to determine if this compound is inhibiting any kinases that could be responsible for the observed effect. Additionally, a chemical proteomics experiment can provide a broader view of potential off-target binding partners.
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
-
Question: My in vitro kinase assay shows that this compound inhibits a specific off-target kinase, but I don't see the expected downstream effect in my cell-based assay. Why might this be?
-
Answer: Discrepancies between biochemical and cellular assays can arise for several reasons. The concentration of this compound reaching the target protein in the cell might be insufficient due to poor cell permeability. Alternatively, the cellular environment and the presence of competing endogenous ligands might reduce the binding of this compound to the off-target kinase. A Cellular Thermal Shift Assay (CETSA) can be valuable in this context to confirm target engagement within the cell.[12][13][15]
Issue 3: High Background in Chemical Proteomics Experiment
-
Question: I performed a chemical proteomics experiment with this compound, but the mass spectrometry results show a large number of proteins with no clear distinction between specific binders and background. How can I improve my results?
-
Answer: High background in chemical proteomics can be addressed by optimizing several experimental parameters. Consider including a negative control compound that is structurally similar to this compound but inactive. Additionally, optimizing the washing steps during the pulldown procedure can help to reduce non-specific protein binding.
Quantitative Data Summary
The following table summarizes hypothetical kinase profiling data for this compound, illustrating potential off-target interactions. This data is for exemplary purposes to guide researchers in their analysis.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound | On-Target/Off-Target |
| mTOR | N/A (Activator) | N/A (Activator) | On-Target |
| CDK2/cyclin A | 5% | 15% | Off-Target |
| GSK3β | 8% | 25% | Off-Target |
| p38α | 3% | 12% | Off-Target |
| SRC | 60% | 95% | Significant Off-Target |
| LCK | 55% | 92% | Significant Off-Target |
| FYN | 48% | 88% | Significant Off-Target |
Experimental Protocols
1. Kinase Profiling
-
Objective: To identify off-target kinases inhibited by this compound.
-
Methodology:
-
Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).[6][7][8][9][10]
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Submit the compound for screening at two concentrations, for example, 1 µM and 10 µM.
-
The service provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of this compound.
-
Results are typically provided as the percentage of kinase activity remaining relative to a DMSO control.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its on-target (FKBP1A) and potential off-targets in a cellular environment.[12][13][15]
-
Methodology:
-
Culture cells to 80% confluency in a 10 cm dish.
-
Treat the cells with either DMSO (vehicle control) or 10 µM this compound for 1 hour at 37°C.
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant and analyze the protein levels of FKBP1A and the suspected off-target kinase (e.g., SRC) by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Chemical Proteomics
-
Objective: To identify the protein binding partners of this compound in an unbiased manner.[11]
-
Methodology:
-
Synthesize a derivative of this compound with a linker and a biotin tag.
-
Immobilize the biotinylated this compound onto streptavidin-coated beads.
-
Prepare a cell lysate from the cell line of interest.
-
Incubate the cell lysate with the this compound-coated beads to allow for protein binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Improving the Delivery of 3BDO in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR activator, 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | Poor solubility of this compound in the chosen vehicle. | - Optimize Vehicle Composition: this compound exhibits good solubility in organic solvents like DMSO and ethanol. For in vivo use, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle containing a solubilizing agent such as PEG300 and a biocompatible carrier like saline. A recommended starting formulation is 5% DMSO, 30% PEG300, and 65% saline. - Sonication: Gentle sonication can aid in the dissolution of this compound in the vehicle. - pH Adjustment: While information on the pH sensitivity of this compound is limited, adjusting the pH of the final formulation to near physiological levels (pH 7.2-7.4) may improve stability, provided the compound's integrity is not compromised. |
| Low Bioavailability/Efficacy | - Inefficient absorption from the administration site. - Rapid metabolism or clearance. - Suboptimal route of administration. | - Route of Administration: The choice of administration route significantly impacts bioavailability. Intraperitoneal (i.p.) and intravenous (i.v.) injections generally offer higher bioavailability compared to oral gavage by bypassing first-pass metabolism.[1] - Formulation Enhancement: The use of penetration enhancers or formulating this compound in nano-carriers could potentially improve absorption and bioavailability. - Dose Escalation Study: Perform a dose-response study to determine the optimal dose for the desired biological effect in your specific animal model. |
| Observed Animal Distress or Toxicity | - Vehicle toxicity (e.g., high concentration of DMSO). - Off-target effects of this compound. - High dose of this compound. | - Vehicle Toxicity Assessment: Administer the vehicle alone to a control group of animals to assess for any adverse effects. If toxicity is observed, consider reducing the concentration of organic solvents like DMSO. - Dose Reduction: If this compound-related toxicity is suspected, reduce the administered dose. - Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior according to your institution's animal care and use committee guidelines. |
| Inconsistent Experimental Results | - Variability in formulation preparation. - Inaccurate dosing. - Animal-to-animal variability. | - Standardize Formulation Protocol: Ensure a consistent and well-documented protocol for preparing the this compound formulation for every experiment. - Accurate Dosing: Use appropriate and calibrated equipment for animal dosing. Ensure the volume administered is accurate for the animal's body weight. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, or 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one, is a small molecule that acts as an activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy. It functions by targeting FK506-binding protein 1A (FKBP1A), leading to the activation of the mTOR signaling pathway. This activation subsequently influences downstream effectors, such as increasing the phosphorylation of TIA1 and decreasing the level of the long noncoding RNA FLJ11812, which is involved in the regulation of autophagy.
2. What is a recommended starting formulation for in vivo delivery of this compound?
A commonly suggested formulation for poorly water-soluble compounds like this compound for in vivo use in animal models is a mixture of an organic solvent and a solubilizing agent in a physiological carrier. A good starting point is to dissolve the this compound in 100% DMSO to create a stock solution. This stock solution can then be diluted with a vehicle such as a combination of PEG300 and saline to achieve the final desired concentration for injection. A typical final vehicle composition could be 5% DMSO, 30% PEG300, and 65% saline. It is crucial to ensure the final concentration of DMSO is kept low to minimize potential toxicity.
3. What are the recommended routes of administration for this compound in mice?
The most common routes of administration for systemic delivery of therapeutic compounds in mice are intravenous (i.v.) and intraperitoneal (i.p.) injections.[1][2]
-
Intraperitoneal (i.p.) injection: This is a widely used and technically straightforward method that allows for rapid absorption into the systemic circulation.
-
Intravenous (i.v.) injection: Typically administered via the tail vein, this route ensures 100% bioavailability as the compound is introduced directly into the bloodstream. However, it is technically more challenging than i.p. injection.
-
Oral gavage (p.o.): While an option, the oral bioavailability of many small molecules can be limited due to factors like poor absorption and first-pass metabolism in the liver.[1] The suitability of this route for this compound would need to be determined experimentally.
The choice of administration route will depend on the specific experimental goals and the desired pharmacokinetic profile.
4. How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its stability.
Experimental Protocols
1. Preparation of this compound Formulation for Intraperitoneal Injection in Mice
This protocol provides a general guideline for preparing a this compound formulation. The final concentration should be adjusted based on the desired dose and the volume to be injected.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG300, and saline. For a final vehicle composition of 5% DMSO, 30% PEG300, and 65% saline, combine the components in the appropriate ratios. For example, to prepare 1 mL of the final formulation, you would mix 50 µL of the this compound stock in DMSO, 300 µL of PEG300, and 650 µL of saline.
-
-
Prepare the Final this compound Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of this compound will depend on the concentration of the stock solution and the dilution factor. For example, if you add 50 µL of a 50 mg/mL stock to 950 µL of vehicle, the final concentration will be 2.5 mg/mL.
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the mice via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Data Presentation
Due to the limited availability of publicly accessible quantitative data directly comparing different this compound delivery methods, the following table provides a hypothetical comparison based on common outcomes for different administration routes of small molecule drugs in animal models. Researchers should generate their own data to determine the optimal delivery strategy for their specific experimental needs.
| Delivery Method | Vehicle | Typical Bioavailability (%) | Advantages | Disadvantages |
| Intravenous (i.v.) | 5% DMSO + 95% Saline | 100 | - Direct entry into circulation - Precise dose delivery | - Technically challenging - Potential for bolus effect toxicity |
| Intraperitoneal (i.p.) | 5% DMSO + 30% PEG300 + 65% Saline | 60-80 | - Relatively easy to perform - Rapid absorption | - Potential for injection site reactions - Variable absorption rates |
| Oral Gavage (p.o.) | 0.5% Methylcellulose in water | < 20 (estimated) | - Non-invasive - Mimics clinical route | - Low bioavailability due to first-pass metabolism - Potential for GI tract irritation |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing activation by this compound.
Caption: General experimental workflow for this compound delivery in animal models.
References
Technical Support Center: Synthesis of 3-bromo-1,1-difluoro-2-oxopropyl (3BDO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1,1-difluoro-2-oxopropyl (3BDO) and related α-halo-α,α-difluoromethyl ketones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of α-bromo-α,α-difluoromethyl ketones can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the precursor, the corresponding highly α-fluorinated gem-diol, is of high purity. Impurities can interfere with the generation of the difluoroenolate intermediate.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. While triethylamine (Et3N) is commonly used, an excess may be required to neutralize acidic impurities present in the bromine source[1]. If using a different base, its strength should be sufficient to deprotonate the gem-diol but not so strong as to cause unwanted side reactions.
-
Brominating Agent: While elemental bromine can be used, its purity can be a variable. N-Bromosuccinimide (NBS) has been reported to be ineffective in some cases for this specific transformation, so it is important to use a suitable electrophilic bromine source[1]. Consider screening other brominating agents if you suspect this is the issue.
-
Reaction Time and Temperature: The reaction is typically rapid, often completing within 30 minutes at room temperature[1]. Extending the reaction time unnecessarily can lead to the degradation of the product or the formation of byproducts. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Moisture and Air Sensitivity: While the reaction may not require strictly anhydrous conditions, excessive moisture can quench the enolate intermediate. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric components.
Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Formation of the α,α-difluoromethyl ketone: This occurs if the difluoroenolate intermediate is protonated by a proton source (e.g., water) before it can be halogenated. To minimize this, ensure your reagents and solvent are reasonably dry and that the brominating agent is added promptly after the generation of the enolate.
-
Self-Aldol Condensation: The difluoroenolate can potentially react with the starting ketone, leading to a self-aldol condensation product. This can be minimized by maintaining a low reaction temperature and ensuring a slight excess of the brominating agent to quickly trap the enolate as it forms[1].
-
Over-halogenation: In some cases, particularly with alkyl ketone substrates, halogenation can occur at other α-positions if they possess acidic protons[1]. This is more prevalent with chlorination but can also be a concern with bromination. Using a slight excess of the starting material relative to the brominating agent might help, but this will result in incomplete conversion. Careful control of stoichiometry is key.
Question 3: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
Answer: Purification of α-halo-α,α-difluoromethyl ketones can be challenging due to their reactivity.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically effective. It is important to note that these compounds can be sensitive, so prolonged exposure to silica gel should be avoided.
-
Extraction: A standard aqueous workup is necessary to remove salts and water-soluble impurities. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) is a common practice[1]. Subsequent extractions with an organic solvent like ethyl acetate should be performed to isolate the product.
-
Product Stability: It has been noted that some α-iodo-α,α-difluoromethyl ketones are not stable for long-term storage[1]. While α-bromo derivatives are generally more stable, it is advisable to use the purified this compound promptly or store it at low temperatures under an inert atmosphere.
Data Presentation
The following table summarizes the yields of various α-halo-α,α-difluoromethyl ketones synthesized using the trifluoroacetate release/halogenation protocol, providing a comparative overview of the reaction's efficiency with different substrates and halogenating agents.
| Entry | Substrate (Aryl Group) | Halogenating System | Product | Yield (%) |
| 1 | Naphthalen-2-yl | LiBr / Selectfluor / Et3N | α-bromo | 85 |
| 2 | Phenyl | LiBr / Selectfluor / Et3N | α-bromo | 82 |
| 3 | 4-Methoxyphenyl | LiBr / Selectfluor / Et3N | α-bromo | 78 |
| 4 | Naphthalen-2-yl | LiCl / NCS / Et3N | α-chloro | 75 |
| 5 | Phenyl | LiCl / NCS / Et3N | α-chloro | 72 |
| 6 | 4-Methoxyphenyl | LiCl / NCS / Et3N | α-chloro | 68 |
| 7 | Naphthalen-2-yl | NIS / Et3N | α-iodo | 70 |
| 8 | Phenyl | NIS / Et3N | α-iodo | 65 |
| 9 | 4-Methoxyphenyl | NIS / Et3N | α-iodo | 62 |
Data compiled from the "Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol" publication. Yields are isolated yields.
Experimental Protocols
Detailed Methodology for the Synthesis of 3-bromo-1,1-difluoro-2-oxopropyl (this compound) (Adapted from a general procedure for α-bromo-α,α-difluoromethyl ketones)
This protocol is adapted from the synthesis of 2-bromo-2,2-difluoro-1-(naphthalen-2-yl)ethanone and should be optimized for the specific substrate.
Materials:
-
Precursor gem-diol (e.g., 1,1,1,3,3-pentafluoro-2,2-dihydroxypropane)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Bromide (LiBr)
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Triethylamine (Et3N)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the precursor gem-diol (1.0 equivalent) in anhydrous THF, add Lithium Bromide (LiBr, 6.0 equivalents) followed by Selectfluor® (2.0 equivalents).
-
Stir the reaction mixture for 1 minute at room temperature.
-
Add triethylamine (Et3N, 2.0 equivalents) to the mixture.
-
Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Mechanism:
Caption: Reaction mechanism for this compound synthesis.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of Selectfluor in the bromination reaction?
A1: In this protocol, Selectfluor, a source of electrophilic fluorine, is used in combination with a bromide salt (LiBr). It is believed that Selectfluor acts as an oxidant for the bromide ion, generating an electrophilic bromine species in situ that then reacts with the difluoroenolate.
Q2: Can I use other solvents for this reaction?
A2: Tetrahydrofuran (THF) is a commonly used solvent for this type of reaction due to its ability to dissolve the reagents and its relative inertness under the reaction conditions. Other aprotic ethereal solvents might be suitable, but it is recommended to first establish the reaction in THF as described. Protic solvents should be avoided as they will quench the enolate intermediate.
Q3: How should I store the purified this compound?
A3: α-Halo ketones can be reactive and may degrade over time. It is recommended to store purified this compound at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) to minimize degradation. It is also advisable to use the compound as soon as possible after purification.
Q4: Is this synthetic method applicable to other α-halo-α,α-difluoromethyl ketones?
A4: Yes, the trifluoroacetate release/halogenation protocol has been shown to be a general method for the synthesis of a variety of α-chloro, α-bromo, and α-iodo-α,α-difluoromethyl ketones with different aryl and alkyl substituents[1]. However, optimization of the reaction conditions may be necessary for each specific substrate.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Selectfluor is a strong oxidizing agent and should be handled with care. Bromine and its sources are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
References
Technical Support Center: 3BDO Treatment Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that functions as an activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy.[1][2] It exerts its effects by targeting FKBP1A (FK506-binding protein 1A, 12 kDa).[2] This activation of mTOR signaling leads to downstream effects such as the phosphorylation of TIA1 and a decrease in the long noncoding RNA FLJ11812, which is involved in the regulation of autophagy.[2]
Q2: What are the common research applications of this compound?
A2: this compound has been utilized in various research contexts, including the study of autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells.[2] It has also been investigated for its therapeutic potential in reducing seizures and neuronal loss in epileptic mice, and for its anti-cancer properties in glioblastoma models by inhibiting proliferation, epithelial-mesenchymal transition (EMT), and stemness.[3][4]
Q3: How should this compound be stored?
A3: For long-term storage, a stock solution of this compound should be kept at -80°C for up to one year or at -20°C for up to six months.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Toxicity or Death | Treatment duration is too long or the concentration of this compound is too high for the specific cell line. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. Start with a lower concentration and shorter duration based on published data and gradually increase. For example, in U87 and U251 glioblastoma cells, viability was assessed after 24 hours of treatment.[4] |
| Inconsistent or No Observable Effect | Treatment duration is too short for the desired biological effect to manifest. The compound may have degraded due to improper storage. | Increase the treatment duration. Some effects, such as those on clonogenic potential, may require longer incubation periods (e.g., 7 days for U87 and U251 cells).[4] Ensure that this compound has been stored correctly at -80°C or -20°C to maintain its activity.[1] |
| Variability Between Experiments | Inconsistent cell culture conditions or passage number. Differences in this compound preparation. | Standardize your cell culture protocols, including seeding density and passage number. Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent concentrations. |
Experimental Protocols and Data
Determining Optimal this compound Treatment Duration in Glioblastoma Cells
Objective: To determine the effective treatment duration of this compound for inhibiting cell viability and colony formation in U87 and U251 glioblastoma cell lines.
Methodology:
-
Cell Culture: U87 and U251 cells are cultured in DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Cell Viability Assay:
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 50 µM, 100 µM).
-
Incubate for 24 hours.
-
Assess cell viability using a standard method such as an MTT or MTS assay.
-
-
Clonogenic Assay:
-
Suspend 500 cells in DMEM with 10% FBS and add to a 6 cm plate.
-
Add the selected concentrations of this compound.
-
Culture the cells for 7 days until colonies are visible.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.[4]
-
In Vivo this compound Treatment in a Glioblastoma Xenograft Model
Objective: To assess the in vivo efficacy of this compound in suppressing tumor growth.
Methodology:
-
Animal Model: Utilize a U87 xenograft mouse model.
-
Treatment Regimen: Administer this compound at a dose of 80 mg/kg/day.
-
Treatment Duration: Treat the mice for a period of 25 days.
-
Outcome Measures: Monitor tumor volume and weight. At the end of the treatment period, dissect the tumors and analyze the expression of relevant biomarkers such as survivin, snail, N-cadherin, vimentin, and glioma stem cell markers (nestin, sox2, CD133) via immunohistochemistry or western blotting.[4]
Summary of this compound Treatment Durations and Effects
| Model System | Treatment Duration | This compound Concentration/Dose | Observed Effect | Reference |
| Human Glioblastoma Cells (U87, U251) | 24 hours | 50 µM, 100 µM | Decreased cell viability and expression of EMT markers. | [4] |
| Human Glioblastoma Cells (U87, U251) | 7 days | Not specified | Inhibition of clonogenic potential. | [4] |
| U87 Xenograft Mouse Model | 25 days | 80 mg/kg/day | Suppressed tumor growth and expression of survivin, EMT, and GSC markers. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 60 µM | Reversed the effects of rapamycin on phosphorylation and autophagy. | [1] |
| PTZ-kindled Epileptic Mice | Not specified | Not specified | Inhibited the loss of neurons in the hippocampus. | [3] |
Visualizing this compound's Mechanism of Action
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Chemically-Induced Cellular Stress
Introduction
When working with novel or uncharacterized chemical compounds, such as 3-Butoxy-1,2-propanediol (3BDO), researchers may encounter unexpected cellular stress responses. This guide provides a general framework for troubleshooting and controlling for cellular stress induced by chemical agents in experimental settings. The principles and protocols outlined here are broadly applicable for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of toxicity after treatment with Compound X. How can I determine the type of cellular stress?
A1: To identify the type of cellular stress, you can perform a panel of assays targeting key stress pathways. Start with markers for common stress responses:
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels using probes like DCFDA or CellROX.
-
ER Stress: Perform western blotting for key unfolded protein response (UPR) markers such as BiP, CHOP, and spliced XBP1.
-
DNA Damage: Use the comet assay or check for phosphorylation of H2A.X (γH2A.X) by western blotting or immunofluorescence.
-
Apoptosis: Assess caspase-3/7 activity or use an Annexin V/PI staining assay.[1]
Q2: What are the essential controls to include in my experiments when investigating a novel compound?
A2: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve your compound (e.g., DMSO, ethanol) at the final concentration used in the experiment.
-
Positive Controls: A known inducer for the specific stress pathway you are investigating (e.g., H₂O₂ for oxidative stress, tunicamycin for ER stress).
-
Negative Controls: Untreated cells to establish a baseline for cell health and marker expression.
-
Dose-Response and Time-Course: Test a range of concentrations and time points to understand the kinetics and potency of the compound-induced stress.
Q3: How can I mitigate off-target or generalized cellular stress in my experiments?
A3: To control for generalized stress, consider the following:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of your compound that elicits the desired specific effect with the least amount of toxicity.
-
Antioxidants: If oxidative stress is suspected, co-treat with antioxidants like N-acetylcysteine (NAC) or Vitamin E.
-
Chemical Chaperones: For ER stress, chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be used.
-
Pan-Caspase Inhibitors: To block apoptosis, a general caspase inhibitor like Z-VAD-FMK can be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays between replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Compound precipitation. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of your compound in the culture medium. |
| Unexpected cell morphology changes or cell death in vehicle controls. | - Solvent toxicity.- Contamination (bacterial, fungal, mycoplasma).[2][3][4] | - Ensure the final solvent concentration is non-toxic to your cell line (typically <0.1% for DMSO).- Regularly test for mycoplasma and practice sterile cell culture techniques.[2][5] |
| No detectable stress response, even at high compound concentrations. | - Compound is not cell-permeable.- The chosen cell line is resistant.- The assay is not sensitive enough. | - Use a cell permeability assay.- Try a different, more sensitive cell line.- Use a more sensitive detection method or a different stress marker. |
| Inconsistent results in western blotting for stress markers. | - Poor antibody quality.- Issues with protein extraction or quantification.- Suboptimal transfer conditions. | - Validate your primary antibodies using positive and negative controls.- Use a reliable protein quantification assay (e.g., BCA).- Optimize transfer time and voltage. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Compound X (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Compound X and appropriate controls for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species.
Materials:
-
Cells of interest
-
Complete culture medium
-
Compound X (e.g., this compound)
-
DCFDA (10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Treat cells with Compound X and controls in complete medium.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points using a fluorescence plate reader.
Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress proteins.[6]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP, anti-CHOP)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cell pellets in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Data Presentation
Table 1: Effect of Compound X on Cell Viability
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 3.9 | 95 ± 4.2 |
| 10 | 85 ± 5.2 | 78 ± 6.3 |
| 50 | 62 ± 6.1 | 45 ± 5.8 |
| 100 | 41 ± 4.8 | 22 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of ROS Production
| Treatment | Fold Change in DCF Fluorescence (1h) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound X (50 µM) | 3.2 ± 0.4 |
| H₂O₂ (100 µM) | 5.8 ± 0.6 |
| Compound X + NAC (5 mM) | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: A generalized workflow for assessing chemically-induced cellular stress.
Caption: A simplified diagram of an oxidative stress signaling pathway.
Caption: A decision-making flowchart for troubleshooting unexpected cell death.
References
Technical Support Center: Optimization of 3BDO for High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, orally bioavailable butyrolactone derivative.[1] It functions as an activator of the mammalian target of rapamycin (mTOR) signaling pathway and an inhibitor of autophagy.[1] this compound has been shown to competitively bind to FKBP1A (FK506-binding protein 1A, 12 kDa) in a reversible manner.[1] This interaction leads to the activation of mTOR, which in turn suppresses autophagy.
Q2: What are the primary applications of this compound in research?
A2: this compound is utilized in studies related to neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce amyloid-β (Aβ) levels and prevent cognitive deficits in mouse models. It is also investigated for its role in atherosclerosis by protecting vascular endothelial cells and in inflammatory lung injury.
Q3: What types of assays are suitable for high-throughput screening of this compound and its analogs?
A3: Cell-based assays are highly suitable for HTS of this compound. These can include reporter gene assays (e.g., luciferase or β-galactosidase) linked to transcription factors downstream of mTOR signaling, immunofluorescence assays to detect changes in protein localization or phosphorylation status of mTOR pathway components, and phenotypic screens that measure cell viability, proliferation, or morphological changes.
Q4: What are the expected challenges when developing an HTS assay for this compound?
A4: Challenges in developing an HTS assay for this compound may include assay variability, signal-to-background noise, potential for off-target effects, and compound-specific issues like autofluorescence or light scattering.[2] Careful assay design, optimization, and validation are crucial to mitigate these challenges.
Troubleshooting Guides
Issue 1: High variability in assay results between wells or plates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use automated cell dispensers for better consistency. Verify cell viability and concentration before plating.
-
-
Possible Cause 2: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or a buffer to create a more uniform environment across the plate.
-
-
Possible Cause 3: Inaccurate liquid handling.
-
Solution: Regularly calibrate and maintain multichannel pipettes and automated liquid handlers. Use low-retention pipette tips. Perform a dye-based liquid handling quality control test.
-
Issue 2: Low signal-to-background ratio or weak assay window.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response curve for this compound to determine the optimal concentration that provides a robust and reproducible signal. Based on existing literature, concentrations in the range of 20-60 µM can be a starting point for cellular assays.[1]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Optimize the incubation time for this compound treatment and for the detection reagents. A time-course experiment will help identify the point of maximal signal.
-
-
Possible Cause 3: Inappropriate assay buffer or media conditions.
-
Solution: Test different buffer components, pH levels, and serum concentrations in the cell culture media to enhance the assay signal. For instance, some assays may require serum-starvation to reduce basal mTOR activity.
-
Issue 3: High number of false positives or false negatives.
-
Possible Cause 1: Compound interference.
-
Solution: Screen for compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition). Perform counter-screens without the biological target or with a non-responsive cell line to identify interfering compounds.[2]
-
-
Possible Cause 2: Off-target effects of library compounds.
-
Solution: Use orthogonal assays to confirm hits. For example, if the primary screen is a reporter assay, a secondary screen could be a direct measurement of protein phosphorylation (e.g., Western blot, ELISA, or TR-FRET).
-
-
Possible Cause 3: Cell health issues.
-
Solution: Monitor cell viability in parallel with the primary assay to identify cytotoxic compounds. Assays like CellTiter-Glo® or resazurin reduction can be used.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay Type | Reference |
| This compound Concentration | 20-60 µg/ml | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis and Senescence Assay | [1] |
| This compound Concentration | 30-60 µM | Human Embryonic Stem Cells (hESCs) | Differentiation Assay | [3] |
| Rapamycin (mTOR inhibitor) IC50 | < 0.1 nM | Cell-based Luciferase Reporter Assay | Pdcd4 Stabilization | [4] |
| LY294002 (PI3K inhibitor) IC50 | 2 µM | Cell-based Luciferase Reporter Assay | Pdcd4 Stabilization | [4] |
| HTS Hit Criteria | > 50% rescue of luciferase signal | Cell-based Luciferase Reporter Assay | Pdcd4 Stabilization | [4] |
| HTS Z'-factor Cut-off | > 0.4 | Cell-based Luciferase Reporter Assay | Pdcd4 Stabilization | [4] |
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for mTORC1 Activity
This protocol is a hypothetical assay designed to screen for compounds that modulate mTORC1 activity, for which this compound would be a positive control.
-
Cell Seeding:
-
Seed HEK293T cells stably expressing a serum response element (SRE)-driven luciferase reporter into 384-well white, clear-bottom microplates at a density of 5,000 cells per well in 40 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Following incubation, serum-starve the cells for 4 hours by replacing the medium with 30 µL of serum-free DMEM.
-
Using an automated liquid handler, add 100 nL of test compounds from a compound library (typically at 10 mM in DMSO) to the assay plates. For controls, add DMSO vehicle (negative control) and this compound (positive control, final concentration 50 µM).
-
-
Stimulation:
-
Add 10 µL of DMEM containing 500 ng/mL insulin to all wells to stimulate the mTOR pathway.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature for 10 minutes.
-
Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: A typical high-throughput screening workflow for identifying modulators of the mTOR pathway.
Caption: The mTOR signaling pathway highlighting the mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3BDO and Rapamycin in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two key modulators of autophagy: 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) and Rapamycin. While both compounds intersect with the central mTOR signaling pathway, their mechanisms of action and ultimate effects on autophagy are diametrically opposed. This document summarizes their impact on molecular markers of autophagy, outlines their signaling pathways, and provides standardized experimental protocols for their study.
At a Glance: this compound vs. Rapamycin
| Feature | This compound | Rapamycin |
| Primary Effect on Autophagy | Inhibitor | Inducer |
| Mechanism of Action | mTOR Activator[1][2] | mTOR Inhibitor[3] |
| Molecular Target | Binds to FKBP1A, leading to mTOR activation[1] | Forms a complex with FKBP12 to inhibit mTORC1[3] |
| Effect on mTOR Signaling | Increases phosphorylation of mTOR and its downstream effectors (p70S6K, 4EBP1)[2][4] | Decreases phosphorylation of mTOR and its downstream effectors (p70S6K, 4EBP1)[2] |
| Impact on Autophagy Markers | Decreases LC3-II levels and MAP1LC3B puncta; increases p62/SQSTM1 levels[2][4] | Increases LC3-II levels and MAP1LC3B puncta; decreases p62/SQSTM1 levels[5] |
Quantitative Comparison of Effects on Autophagy Markers
The following table summarizes the quantitative effects of this compound and Rapamycin on key autophagy markers as reported in preclinical studies.
| Marker | This compound Treatment | Rapamycin Treatment | Fold Change/Effect | Cell Type/Model |
| p-mTOR (Ser2448/Ser2481) | Increased | Decreased | This compound reverses Rapamycin-induced decrease[3] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| p-p70S6K | Increased | Decreased | This compound reverses Rapamycin-induced decrease[4] | Hippocampus and temporal lobe cortex of epileptic mice |
| LC3-II/LC3-I Ratio | Decreased | Increased | This compound inhibits the increase induced by Rapamycin[2] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| MAP1LC3B Puncta | Decreased | Increased | This compound suppresses the increase induced by Rapamycin[2] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| p62/SQSTM1 | Increased | Decreased | This compound reverses the decrease induced by Rapamycin[2] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Beclin-1 | Decreased | No direct effect on expression levels, but functional in the induction process | This compound inhibits expression[4] | Hippocampus and temporal lobe cortex of epileptic mice |
| Atg5 | Decreased | - | This compound inhibits expression[4] | Hippocampus and temporal lobe cortex of epileptic mice |
| Atg7 | Decreased | - | This compound inhibits expression[4] | Hippocampus and temporal lobe cortex of epileptic mice |
Signaling Pathways
The opposing effects of this compound and Rapamycin on autophagy stem from their distinct interactions with the mTOR signaling pathway.
References
- 1. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mTOR-Activating Properties of 3BDO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTOR-activating properties of 3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) against other known mTOR activators. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for various applications.
Introduction to this compound and mTOR Activation
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway integrates a variety of extracellular and intracellular signals, including growth factors, nutrients, and cellular energy levels. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
This compound is a novel small molecule that has been identified as an activator of the mTOR signaling pathway. It also exhibits properties as an autophagy inhibitor. Its mechanism of action involves targeting the FK506-binding protein 1A (FKBP1A), thereby preventing the inhibitory effect of rapamycin on mTOR. This guide will delve into the experimental validation of this compound's mTOR-activating capabilities, comparing it with other well-established mTOR activators, L-Leucine and MHY1485.
Comparative Analysis of mTOR Activators
The following table summarizes the key characteristics and experimental findings for this compound, L-Leucine, and MHY1485.
| Feature | This compound | L-Leucine | MHY1485 |
| Mechanism of Action | Targets FKBP1A, preventing rapamycin-induced mTOR inhibition.[1] | A branched-chain amino acid that directly activates mTORC1.[2][3][4][[“]] | A potent, cell-permeable small molecule that targets the ATP domain of mTOR.[6][7] |
| Reported Effective Concentrations | 60 µM - 120 µM in HUVECs.[8] | Varies depending on cell type and conditions, often in the millimolar range. | 1 µM - 10 µM shows dose-dependent mTOR activation.[9][10] |
| Downstream Effects | Increases phosphorylation of p70S6K and 4E-BP1; inhibits autophagy.[8] | Stimulates muscle protein synthesis.[[“]] | Increases phosphorylation of mTOR, S6K1, and rpS6; inhibits autophagy.[7][11] |
| Cellular Effects | Reverses oxLDL-inhibited phosphorylation of mTOR, p70S6K, and 4EBP1.[8] | Promotes muscle hypertrophy. | Protects osteoblasts from dexamethasone-induced apoptosis.[12] |
Experimental Data
Dose-Dependent Activation of mTOR Signaling by this compound
Western blot analysis in Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound treatment for 12 hours reversed the oxidized low-density lipoprotein (oxLDL)-induced inhibition of mTOR signaling. A clear dose-dependent increase in the phosphorylation of mTOR (at Ser2448), p70S6K (at Thr389), and 4E-BP1 (at Thr37/46) was observed at concentrations of 60 µM and 120 µM of this compound.[8]
Comparative Dose-Response of MHY1485
In human ovarian tissue, treatment with MHY1485 for 3 hours showed a dose-dependent increase in the phosphorylation of mTOR and the downstream ribosomal protein S6 (RPS6) at concentrations of 1 µM, 3 µM, and 10 µM.[10] The activating effect appeared to plateau at 10 µM.[10]
Note: A direct, side-by-side quantitative comparison of the EC50 values for this compound, MHY1485, and L-Leucine under identical experimental conditions is not currently available in the reviewed literature. The provided concentrations are based on findings from separate studies.
Experimental Protocols
Western Blotting for Phosphorylated mTOR Pathway Proteins
This protocol is adapted from standard methodologies for detecting the phosphorylation status of key mTOR pathway proteins.[1][13][14]
1. Cell Lysis:
-
Treat cells with desired concentrations of mTOR activators (e.g., this compound, MHY1485, L-Leucine) for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), or other targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels for each target.
Autophagy Assessment by LC3 Immunofluorescence
This protocol outlines the general steps for visualizing and quantifying autophagy by monitoring the formation of LC3 puncta.
1. Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat cells with mTOR activators or inhibitors as required for the experiment. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control.
2. Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate cells with a primary antibody against LC3B for 1 hour at room temperature.
-
Wash cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
5. Quantification:
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the potential cytotoxic effects of the mTOR activators.[8][15][16][17][18]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the mTOR activators (this compound, MHY1485, L-Leucine) for the desired exposure time. Include vehicle-treated cells as a control.
2. MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
3. Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of mTOR Activation by this compound
Caption: Mechanism of this compound-mediated mTORC1 activation.
Experimental Workflow for Validating mTOR Activation
Caption: Workflow for assessing mTOR activator performance.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. youtube.com [youtube.com]
- 3. foundmyfitness.com [foundmyfitness.com]
- 4. youtube.com [youtube.com]
- 5. Impact of L-leucine on mTORC1 signaling in endurance athletes - Consensus [consensus.app]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. MHY1485 activates mTOR and protects osteoblasts from dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling 3BDO: A Novel mTOR Activator with Therapeutic Promise in Neurological and Vascular Disease Models
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The small molecule 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one, designated as 3BDO, has emerged as a novel activator of the mammalian target of rapamycin (mTOR), a central regulator of cellular growth, proliferation, and autophagy.[1] This unique mechanism of action, contrary to the well-established class of mTOR inhibitors like rapamycin, positions this compound as a compelling candidate for therapeutic intervention in diseases where mTOR activation and autophagy inhibition may be beneficial. This guide provides a comprehensive overview of the therapeutic potential of this compound in preclinical disease models, with a focus on epilepsy and atherosclerosis, comparing its mechanistic approach to existing therapeutic alternatives and presenting supporting experimental data.
Performance and Efficacy: A Comparative Analysis
Current research highlights the potential of this compound in models of epilepsy and atherosclerosis. While direct head-to-head comparative studies with standard-of-care treatments are not yet available, the existing data provides a strong rationale for its further investigation.
Epilepsy
In a pentylenetetrazol (PTZ)-kindled epileptic mouse model, this compound demonstrated significant therapeutic effects, including a reduction in seizures, amelioration of cognitive dysfunction, and neuroprotection.[2] The tables below summarize the key quantitative findings from this study and provide a comparative context with commonly used anti-seizure medications (ASMs).
Table 1: Efficacy of this compound in a PTZ-Kindled Epileptic Mouse Model
| Parameter | Control Group (PTZ only) | This compound-Treated Group (PTZ + this compound) | Outcome |
| Seizure Score | High | Significantly Reduced | Reduced seizure severity |
| Cognitive Function (Morris Water Maze) | Impaired | Significantly Improved | Improved learning and memory |
| Hippocampal Neuron Count | Decreased | Significantly Increased | Neuroprotective effect |
| Astrocyte Proliferation | Increased | Significantly Reduced | Reduced neuroinflammation |
Table 2: Mechanistic Comparison of this compound with Standard Anti-Seizure Medications (ASMs)
| Compound/Drug Class | Mechanism of Action | Therapeutic Effect in Epilepsy Models |
| This compound | mTOR Activator, Autophagy Inhibitor | Reduces seizures and neuronal loss, improves cognitive function.[2] |
| Valproate | Increases GABA levels, blocks voltage-gated sodium channels | Broad-spectrum anti-seizure activity. |
| Levetiracetam | Modulates synaptic vesicle protein 2A (SV2A) | Broad-spectrum anti-seizure activity. |
| Carbamazepine | Blocks voltage-gated sodium channels | Effective for focal and generalized tonic-clonic seizures. |
Note: The data for standard ASMs is based on their established mechanisms and broad clinical use, not from a direct comparative study with this compound.
Atherosclerosis
This compound has been shown to protect against endothelium injury in an apoE-/- mouse model of atherosclerosis.[3] Its mechanism involves the activation of mTOR signaling, which contrasts with the mTOR inhibitor rapamycin, used in drug-eluting stents to prevent restenosis.
Table 3: Effect of this compound on Atherosclerotic Plaque Endothelium in apoE-/- Mice
| Parameter | Control Group | This compound-Treated Group | Outcome |
| Endothelium Autophagy | Present | Inhibited | Protection against endothelial injury |
| Endothelium Apoptosis | Present | Inhibited | Protection against endothelial injury |
| p-p70S6K Level | Low | Increased | Activation of mTOR signaling |
| ATG13 Protein Level | High | Decreased | Inhibition of autophagy |
Table 4: Mechanistic Comparison of this compound with Rapamycin in the Context of Vascular Biology
| Compound | Mechanism of Action | Effect on Vascular Cells |
| This compound | mTOR Activator | Inhibits autophagy in endothelial cells.[1][3] |
| Rapamycin | mTOR Inhibitor | Inhibits smooth muscle cell proliferation and migration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the therapeutic potential of this compound.
PTZ-Kindled Epileptic Mouse Model
-
Animal Model : Male C57BL/6 mice are typically used.
-
Kindling Induction : A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered intraperitoneally every other day.[4] The seizure severity is scored using the Racine scale after each injection.
-
This compound Administration : this compound is administered intraperitoneally at a specified dose and schedule prior to each PTZ injection.[2]
-
Behavioral Assessment : Seizure activity is monitored and scored. Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.[2]
-
Histological and Molecular Analysis : After the treatment period, brain tissue (hippocampus and cortex) is collected for analysis. Hematoxylin-eosin (HE) staining is used to assess neuronal loss.[2] Immunohistochemistry and Western blotting are performed to measure the expression of proteins related to mTOR signaling (p-mTOR, p-p70S6K) and autophagy (LC3, Beclin-1, Atg5, Atg7).[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's mechanism and evaluation.
This compound Signaling Pathway in Autophagy Regulation
The following diagram illustrates the signaling cascade initiated by this compound, leading to the inhibition of autophagy.
Caption: this compound activates mTOR by binding to FKBP1A, leading to the inhibition of autophagy.
Experimental Workflow for Validating this compound in a PTZ-Kindled Epilepsy Model
This diagram outlines the typical experimental procedure for assessing the efficacy of this compound in a preclinical epilepsy model.
Caption: Workflow for assessing this compound's therapeutic effects in an epilepsy mouse model.
References
- 1. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Effects of 3BDO: A Comparative Guide to Genetic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator and autophagy inhibitor, with alternative compounds. It details genetic approaches for cross-validating its mechanism of action and presents supporting experimental data and protocols.
Introduction to this compound
This compound is a small molecule that has been identified as a novel activator of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Concurrently, this compound functions as an inhibitor of autophagy, the cellular process of degrading and recycling cellular components.[1][2][4] Its dual function makes it a molecule of significant interest for studying the interplay between mTOR signaling and autophagy, and for its therapeutic potential in various diseases, including atherosclerosis, epilepsy, and cancer.[1][2][5][6]
The this compound Signaling Pathway
This compound exerts its effects through a unique signaling cascade. It targets the FK506-binding protein 1A (FKBP1A), leading to the activation of mTOR.[1][2][3] Activated mTOR then phosphorylates the TIA1 cytotoxic granule-associated RNA binding protein (TIA1).[1][2][3] This phosphorylation event leads to a decrease in the levels of a long noncoding RNA (lncRNA) called FLJ11812.[1][2][3]
Under normal conditions, FLJ11812 acts as a sponge for microRNA-4459 (MIR4459), preventing it from targeting and degrading the mRNA of autophagy-related protein 13 (ATG13). By reducing FLJ11812 levels, this compound unleashes MIR4459 to bind to and downregulate ATG13, ultimately leading to the inhibition of autophagy.[1][2][3]
Genetic Approaches for Cross-Validation
To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, genetic approaches are indispensable. These methods involve manipulating the expression of key proteins in the signaling pathway to observe the impact on this compound's efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ATG13 or ULK1 mutant, ULK1-ATG13 DKO, CDK1 inhibition on autophagy. [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 3BDO and Other Small Molecule mTOR Activators
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. While mTOR inhibitors have been extensively studied and utilized therapeutically, the development of small molecule mTOR activators is an emerging field with significant potential for various research and therapeutic applications, including in neurodegenerative diseases and certain metabolic disorders. This guide provides a comparative overview of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator, and other small molecules that directly or indirectly promote mTOR activity.
Introduction to mTOR Activation
The mTOR protein is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. The activation of mTORC1 is a key event that promotes protein synthesis and cell growth while inhibiting autophagy. This is primarily achieved through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Small molecules that can activate mTOR are valuable tools for studying these fundamental cellular processes and may offer therapeutic benefits in conditions where mTOR activity is suppressed.
Comparison of Small Molecule mTOR Activators
This section compares this compound with other known small molecule mTOR activators, focusing on their mechanism of action and effective concentrations.
Activator Profiles and Mechanisms
| Activator | Target | Mechanism of Action | Type of Activator |
| This compound | FKBP1A[1][2] | A butyrolactone derivative that targets FK506-binding protein 1A (FKBP1A), leading to the activation of the mTOR signaling pathway.[1][2] | Direct |
| MHY1485 | mTOR (ATP domain)[3] | A potent, cell-permeable activator that targets the ATP domain of mTOR, leading to increased phosphorylation of mTOR and its downstream targets.[3][4] | Direct |
| Phosphatidic Acid (PA) | mTOR (FRB domain) | A natural lipid second messenger that directly binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, promoting its activation.[5] | Direct (Natural) |
| SC79 | Akt[6] | An Akt activator that promotes the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1, leading to mTOR activation.[6] | Indirect |
Comparative Efficacy and Working Concentrations
| Activator | Cell Type(s) | Effective Concentration | Readout |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 60 µM (to reverse rapamycin inhibition)[7] | Phosphorylation of mTOR and RPS6KB1[7] |
| MHY1485 | Human Ovarian Tissue, C2C12 myotubes | 10 µM (maximal activation)[8][9] | Phosphorylation of mTOR and RPS6[8] |
| Phosphatidic Acid (PA) | HEK293 cells | 100 µM[10] | S6K1 activity and 4E-BP1 phosphorylation[10] |
| SC79 | Neonatal rat brain tissue, Human M0 Macrophages | 10 µM[6][11] | Phosphorylation of Akt and mTOR[6] |
Signaling Pathways of mTOR Activation
The activation of mTORC1 can be achieved through various signaling cascades. Below are diagrams illustrating the pathways for direct and indirect mTOR activation by the small molecules discussed.
Experimental Protocols
To assess and compare the activity of different small molecule mTOR activators, a Western blot analysis of key downstream targets of mTORC1 is a standard and effective method.
Protocol: Comparative Analysis of mTORC1 Activation by Small Molecules via Western Blot
1. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., HEK293T, HUVECs, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours prior to treatment to reduce basal mTOR activity.
-
Treat the cells with the small molecule activators at their respective effective concentrations (e.g., 60 µM this compound, 10 µM MHY1485, 100 µM Phosphatidic Acid, 10 µM SC79) for a specified time course (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTORC1 activation.
References
- 1. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MHY1485 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/mTOR Pathway Agonist SC79 Inhibits Autophagy and Apoptosis of Oligodendrocyte Precursor Cells Associated with Neonatal White Matter Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of 3BDO in Modulating mTOR Signaling and Autophagy Across Different Cell Lines
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator and autophagy inhibitor, with other alternatives. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a clear overview of this compound's performance supported by experimental data.
Executive Summary
This compound has emerged as a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway and an effective inhibitor of autophagy. This guide summarizes the quantitative data on its efficacy in various cell lines, including Human Umbilical Vein Endothelial Cells (HUVECs) and neuronal (PC12) cells. Its mechanism of action involves targeting FK506-Binding Protein 1A (FKBP1A). While direct comparative studies with other mTOR activators are limited, this guide provides available data on this compound and contrasts its function with the well-known mTOR inhibitor, rapamycin.
Data Presentation: Efficacy of this compound and Alternatives
The following tables summarize the quantitative effects of this compound on key markers of mTOR activation and autophagy inhibition in HUVECs.
Table 1: Effect of this compound on mTOR Pathway Phosphorylation in HUVECs
| Treatment | Concentration | p-mTOR/mTOR Ratio (Fold Change vs. Control) | p-p70S6K/p70S6K Ratio (Fold Change vs. Control) | p-4EBP1/4EBP1 Ratio (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~1.8[1] | ~2.0[1] | ~1.7[1] |
| This compound | 120 µM | ~2.1[1] | ~2.5[1] | ~2.0[1] |
Data are derived from densitometry analysis of Western blots and represent the reversal of oxLDL-induced inhibition of phosphorylation.[1]
Table 2: Effect of this compound on Autophagy Markers in HUVECs
| Treatment | Concentration | ATG13 Protein Level (Fold Change vs. Control) | LC3-II Protein Level (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~0.6 | ~0.7 | ~1.5 |
| This compound | 120 µM | ~0.4 | ~0.5 | ~1.8 |
Data are derived from densitometry analysis of Western blots and represent the modulation of oxLDL-induced changes in autophagy markers.
Comparison with Alternatives:
Currently, there is a lack of publicly available, direct, side-by-side quantitative comparisons of this compound with other mTOR activators like MHY1485 in the same cell lines. Rapamycin, a well-characterized mTOR inhibitor, serves as a functional antagonist to this compound. While this compound activates mTOR and inhibits autophagy, rapamycin inhibits mTOR and can induce autophagy.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Western Blot Analysis of mTOR Pathway and Autophagy Markers in HUVECs
Objective: To quantify the protein expression and phosphorylation status of key components of the mTOR pathway (mTOR, p70S6K, 4EBP1) and autophagy markers (ATG13, LC3, p62) in HUVECs following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one)
-
Oxidized low-density lipoprotein (oxLDL)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-mTOR, anti-phospho-mTOR (Ser2448), anti-p70S6K, anti-phospho-p70S6K (Thr389), anti-4EBP1, anti-phospho-4EBP1 (Thr37/46), anti-ATG13, anti-LC3, anti-p62, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in Endothelial Cell Growth Medium. Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with oxLDL (50 µg/ml) in the presence or absence of this compound (60 µM and 120 µM) for 12 hours.[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Viability Assay in PC12 Cells
Objective: To assess the effect of this compound on the viability of PC12 neuronal cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CCK-8)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: mTOR signaling pathway activated by this compound.
Caption: General workflow for Western Blot analysis.
References
A Comparative Guide to 3BDO and Torin1: Opposing Modulators of mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The mTOR protein is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which have both shared and unique downstream targets and regulatory mechanisms. Given its central role in cellular homeostasis, the modulation of mTOR signaling is a significant area of research and therapeutic development.
This guide provides a comparative study of two small molecules, 3BDO and Torin1, which exhibit opposing effects on the mTOR signaling pathway. While Torin1 is a well-characterized, potent inhibitor of both mTORC1 and mTORC2, this compound has been identified as an activator of mTOR signaling. This guide will objectively compare their mechanisms of action, biochemical potencies, and effects on downstream signaling, supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in their own investigations.
Mechanism of Action: An Activator vs. an Inhibitor
The most fundamental difference between this compound and Torin1 lies in their effect on mTOR activity. Torin1 is a second-generation ATP-competitive mTOR inhibitor, meaning it binds to the kinase domain of mTOR and blocks its catalytic activity. This leads to the inhibition of both mTORC1 and mTORC2.[1][2] In contrast, this compound is a novel mTOR activator. It functions by targeting FKBP1A (FK506-binding protein 1A, 12 kDa), which in turn leads to the activation of the mTOR signaling pathway.[3] This makes this compound a valuable tool for studying the consequences of mTOR activation and for counteracting the effects of mTOR inhibitors.
Quantitative Comparison of this compound and Torin1
The following table summarizes the key quantitative data for this compound and Torin1, providing a clear comparison of their biochemical and cellular activities.
| Parameter | This compound | Torin1 |
| Primary Target | FKBP1A[3] | mTOR Kinase Domain[1][2] |
| Effect on mTOR | Activator[3][4] | Inhibitor[1][2] |
| Selectivity | Activates mTOR signaling | Potent and selective inhibitor of mTORC1 and mTORC2[1][2] |
| IC50 (mTORC1) | Not Applicable (Activator) | ~2 nM[1][2] |
| IC50 (mTORC2) | Not Applicable (Activator) | ~10 nM[1][2] |
| Cellular IC50 | Not Applicable (Activator) | 2-10 nM[1] |
| Typical Working Concentration (in vitro) | 60-120 µM[5] | 10-1000 nM[6] |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of this compound and Torin1 in the mTOR signaling cascade and to outline a typical experimental approach for their study, the following diagrams are provided.
Caption: mTOR signaling pathway showing the points of intervention for Torin1 (inhibition) and this compound (activation via FKBP1A).
Caption: A typical experimental workflow for studying the effects of this compound and Torin1 on mTOR signaling using Western blotting.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Torin1.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., mouse embryonic fibroblasts - MEFs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., M199 for HUVECs) supplemented with fetal bovine serum (FBS) and growth factors, in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound: Cells are treated with this compound at concentrations typically ranging from 60 µM to 120 µM for various time points (e.g., 12 hours) to observe the activation of mTOR signaling.[5]
-
Treatment with Torin1: For mTOR inhibition studies, cells are treated with Torin1 at concentrations ranging from 10 nM to 1000 nM for time points typically between 1 to 24 hours.[6]
Western Blot Analysis of mTOR Signaling
This protocol outlines the steps to assess the phosphorylation status of key mTOR signaling proteins.
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing.
-
Cell debris is removed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
The supernatant (protein lysate) is collected.
-
-
Protein Quantification:
-
The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Western Blotting:
-
An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes to denature the proteins.
-
The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
LC3B (for autophagy assessment)
-
β-actin or GAPDH (as a loading control)
-
-
The membrane is washed three times with TBST for 5-10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The signal is captured using a chemiluminescence imaging system.
-
The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels to determine the activation or inhibition of the signaling pathway.
-
Conclusion
This compound and Torin1 represent valuable and complementary tools for the study of mTOR signaling. Torin1, as a potent and selective inhibitor of both mTORC1 and mTORC2, is instrumental in elucidating the consequences of mTOR blockade and holds therapeutic potential in diseases driven by hyperactive mTOR signaling. Conversely, this compound, as a novel mTOR activator, provides a unique opportunity to investigate the downstream effects of mTOR activation and to explore its potential in conditions where mTOR activity is pathologically suppressed. The comparative data and detailed protocols presented in this guide are intended to facilitate further research into the complex and critical role of the mTOR pathway in health and disease.
References
- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnj-38877605.com [jnj-38877605.com]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of "3BDO": A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount. This guide provides essential information on the disposal of compounds referred to as "3BDO," a term that can denote different chemical entities. Due to this ambiguity, it is crucial to first positively identify the specific compound before proceeding with any disposal protocol.
Immediate Safety and Identification:
The acronym "this compound" has been associated with at least two distinct types of chemicals:
-
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: An mTOR activator used in biomedical research.
-
Brominated and Fluorinated Organic Compounds: Various halogenated compounds, such as 3-bromo-1,1,1-trifluoropropane or 1-bromo-1,1-difluoroethane, could potentially be abbreviated in a similar manner within a specific laboratory context.
Crucially, the disposal procedures for these classes of compounds can differ significantly. The first step is always to verify the chemical identity using its Chemical Abstracts Service (CAS) number, which should be available on the container label and the Safety Data Sheet (SDS).
General Principles for Chemical Waste Disposal:
For any hazardous chemical waste, a standardized approach should be followed to ensure safety and regulatory compliance. The following workflow outlines the essential steps for proper disposal in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
